Hexapeptide-9
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N8O9/c25-11-19(35)31-9-1-3-15(31)22(38)29-13(5-7-17(26)33)21(37)28-12-20(36)32-10-2-4-16(32)23(39)30-14(24(40)41)6-8-18(27)34/h13-16H,1-12,25H2,(H2,26,33)(H2,27,34)(H,28,37)(H,29,38)(H,30,39)(H,40,41)/t13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNHOGPWQTWKGQ-VGWMRTNUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N8O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885024-94-2 | |
| Record name | Hexapeptide-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885024942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAPEPTIDE-9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L25414IE41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hexapeptide-9: A Technical Guide to Synthesis, Purification, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-9, a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln, has garnered significant interest in the fields of dermatology and cosmetology for its remarkable anti-aging and skin-regenerating properties.[1][2] As a signaling peptide, it mimics a fragment of human collagen, stimulating fibroblasts to synthesize extracellular matrix components, thereby reducing the appearance of wrinkles and improving skin firmness.[1][2] This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, along with a detailed exploration of its molecular mechanism of action. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cosmetic science.
Introduction
This compound, also known by its INCI name, is a synthetically derived peptide composed of six amino acids.[2] Its sequence, Gly-Pro-Gln-Gly-Pro-Gln, corresponds to a repeated motif found in collagen IV and XVII, which are integral components of the basement membrane that anchors the epidermis to the dermis. By mimicking this natural collagen fragment, this compound acts as a biomimetic signal that promotes skin repair and regeneration. This guide will detail the chemical synthesis, purification, and characterization of this compound, as well as the signaling pathways it modulates to exert its biological effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Pro-Gln-Gly-Pro-Gln | |
| Molecular Formula | C24H38N8O9 | |
| Molecular Weight | 582.6 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides due to its efficiency and ease of automation. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
The following is a representative protocol for the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
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Resin: Rink Amide MBHA resin (or a similar amide resin)
-
Fmoc-protected amino acids: Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH
-
Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA) or Collidine
-
Deprotection reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least one hour.
-
First Amino Acid Coupling (Gln):
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Gln(Trt)-OH with HCTU and DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Subsequent Amino Acid Couplings (Pro, Gly, Gln, Pro, Gly):
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Gly, Gln, Pro, Gly).
-
-
Final Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Collection:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Table 2: Representative Quantitative Data for SPPS of a Hexapeptide
| Parameter | Typical Value |
| Resin Loading | 0.5 - 1.0 mmol/g |
| Amino Acid Excess | 3 - 5 equivalents |
| Coupling Agent Excess | 3 - 5 equivalents |
| Crude Yield | 70 - 90% |
| Purity (crude) | 50 - 70% |
Note: These are typical values for peptide synthesis and may vary depending on the specific conditions and sequence.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the synthesis of peptides in a homogenous solution. While less common for laboratory-scale synthesis of short peptides, it is a viable method and can be advantageous for large-scale production.
The following is a conceptual protocol for the liquid-phase synthesis of this compound, which would typically involve the synthesis of di- or tri-peptide fragments followed by their condensation.
Materials:
-
Protected amino acids: Boc-Gly-OH, Boc-Pro-OH, Boc-Gln(Trt)-OH, H-Gly-OMe, H-Pro-OMe, H-Gln(Trt)-OMe
-
Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Bases: DIEA, N-Methylmorpholine (NMM)
-
Deprotection reagents: TFA for Boc group removal, LiOH or NaOH for methyl ester saponification
-
Solvents: DMF, DCM, Ethyl acetate
Procedure:
-
Fragment Synthesis (e.g., Boc-Gly-Pro-Gln-OH):
-
Couple Boc-Pro-OH and H-Gln(Trt)-OMe using a coupling agent like EDC.
-
Purify the resulting dipeptide.
-
Remove the Boc group with TFA.
-
Couple Boc-Gly-OH to the deprotected dipeptide.
-
Saponify the methyl ester to obtain the tripeptide acid.
-
-
Synthesis of the Second Fragment (e.g., H-Gly-Pro-Gln-OMe):
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Synthesize this fragment using a similar stepwise approach.
-
-
Fragment Condensation:
-
Couple the two tripeptide fragments (one with a free carboxyl group and the other with a free amino group) using a coupling agent like HBTU.
-
-
Final Deprotection:
-
Remove all protecting groups (Boc and Trt) using a strong acid like TFA.
-
-
Purification:
-
Purify the final this compound using chromatography.
-
Table 3: Comparison of SPPS and LPPS for this compound Synthesis
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | Stepwise addition of amino acids on a solid support | Synthesis in a homogeneous solution |
| Purification | Intermediate purification not required; final purification of crude product | Purification required after each step |
| Reagent Excess | Large excess of reagents used to drive reactions to completion | Near-stoichiometric amounts of reagents can be used |
| Automation | Easily automated | More challenging to automate |
| Scalability | Suitable for small to medium scale | More amenable to large-scale industrial production |
| Yield | Generally high crude yields | Can have lower overall yield due to multiple purification steps |
Purification of this compound
The crude peptide obtained from synthesis contains various impurities, such as truncated or deletion sequences. Therefore, a robust purification step is essential to obtain high-purity this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard and most effective method for purifying synthetic peptides. The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-silica) and a polar mobile phase.
Materials:
-
HPLC System: Preparative or semi-preparative HPLC system with a UV detector
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Column: C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Sample: Crude this compound dissolved in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Sample Injection: Inject the dissolved crude this compound onto the column.
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Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 50% B over 30-60 minutes). The flow rate will depend on the column dimensions.
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Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 210-220 nm.
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Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
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Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified this compound as a white powder.
Table 4: Representative RP-HPLC Purification Parameters for a Hexapeptide
| Parameter | Analytical | Preparative |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B in 30 min | 10-40% B in 40 min |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | 214 nm | 220 nm |
| Purity Achieved | >95% | >95% |
Note: These are example parameters and should be optimized for the specific peptide and column.
Characterization of this compound
After purification, the identity and purity of this compound must be confirmed using analytical techniques.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. The measured mass should correspond to the theoretical mass of this compound (582.6 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H) and 2D (COSY, TOCSY) NMR spectroscopy can be used to confirm the amino acid composition and sequence of the peptide.
Mechanism of Action and Signaling Pathways
This compound functions as a signaling molecule that interacts with skin cells, primarily fibroblasts, to stimulate the production of extracellular matrix (ECM) proteins, most notably collagen.
Interaction with Fibroblast Receptors
As a collagen-mimetic peptide, this compound is believed to bind to receptors on the surface of fibroblasts, such as integrins, which are known to mediate cell-ECM interactions. This binding initiates a cascade of intracellular signaling events.
Key Signaling Pathways
The binding of this compound to its receptor activates several downstream signaling pathways that are crucial for collagen synthesis and skin regeneration.
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Transforming Growth Factor-β (TGF-β) Pathway: this compound upregulates the expression of TGF-β, a potent cytokine that stimulates fibroblasts to produce collagen I and III. The canonical TGF-β pathway involves the phosphorylation and nuclear translocation of Smad proteins (Smad2/3), which then act as transcription factors to increase the expression of collagen genes (COL1A1, COL3A1).
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, particularly the ERK1/2 cascade, is activated by this compound and plays a significant role in fibroblast proliferation and ECM production.
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Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is also modulated by this compound and is involved in cell survival and metabolism, further supporting fibroblast activity.
Caption: Signaling pathway of this compound in fibroblasts.
Conclusion
This compound is a potent bioactive peptide with well-documented benefits for skin health. Its synthesis, primarily through SPPS, and subsequent purification by RP-HPLC, can yield a high-purity product suitable for cosmetic and research applications. The mechanism of action, involving the activation of key signaling pathways like TGF-β and MAPK, provides a solid scientific basis for its efficacy in stimulating collagen production and promoting skin regeneration. This technical guide offers a foundational understanding for researchers and developers working with this promising anti-aging ingredient.
References
An In-depth Technical Guide to the Solid-Phase Synthesis of Hexapeptide-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solid-phase peptide synthesis (SPPS) of Hexapeptide-9, a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln.[1] this compound is a fragment of collagen and is noted for its potential applications in cosmetics and skincare due to its ability to promote collagen synthesis.[1][2][3][4] This document outlines a detailed protocol using Fmoc/tBu chemistry, a widely adopted strategy in SPPS.
Core Principles of this compound Solid-Phase Synthesis
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, offers a robust method for the stepwise assembly of a peptide chain anchored to an insoluble resin support. This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing. The synthesis of this compound follows a cyclical process of deprotection and coupling, starting from the C-terminal glutamine and sequentially adding the subsequent amino acids.
The general workflow for the synthesis of this compound is depicted below:
Caption: General workflow for the solid-phase synthesis of this compound.
Experimental Protocols
This section details the methodologies for the key experiments in the solid-phase synthesis of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Rink Amide MBHA Resin | Sigma-Aldrich | 100-200 mesh |
| Fmoc-Gly-OH | ChemPep | Synthesis Grade |
| Fmoc-Pro-OH | ChemPep | Synthesis Grade |
| Fmoc-Gln(Trt)-OH | ChemPep | Synthesis Grade |
| N,N'-Dimethylformamide (DMF) | Thermo Fisher Scientific | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Thermo Fisher Scientific | ACS Grade |
| Piperidine | Sigma-Aldrich | Reagent Grade |
| N,N'-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide Synthesis Grade |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Aapptec | Synthesis Grade |
| HOBt (1-Hydroxybenzotriazole) | Aapptec | Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Thermo Fisher Scientific | Reagent Grade |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 98% |
| Diethyl Ether | Thermo Fisher Scientific | Anhydrous |
| Acetonitrile (ACN) | Thermo Fisher Scientific | HPLC Grade |
Step 1: Resin Preparation and Swelling
-
Place 0.1 mmol of Rink Amide MBHA resin in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 10 mL).
-
Swell the resin in DMF for 1 hour at room temperature with gentle agitation.
Step 2: Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF (v/v) to the resin.
-
Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.
Step 3: Amino Acid Coupling
The following protocol is for the coupling of the first amino acid, Fmoc-Gln(Trt)-OH. The same procedure is repeated for the subsequent amino acids in the sequence (Gly, Pro, Gln, Pro, Gly).
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Gln(Trt)-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
After a successful coupling, drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Table 1: Reagent Quantities for a Single Coupling Step (0.1 mmol scale)
| Reagent | Equivalents | Amount |
| Fmoc-Amino Acid | 3 | 0.3 mmol |
| HBTU | 3 | 0.3 mmol |
| HOBt | 3 | 0.3 mmol |
| DIPEA | 6 | 0.6 mmol |
Step 4: Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides with a trityl-protected glutamine, the addition of TIS as a scavenger is crucial to prevent side reactions.
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.1 mmol of resin) and allow the reaction to proceed for 2 hours at room temperature with occasional agitation. The solution may turn yellow due to the release of the trityl cation.
Caption: Cleavage of this compound from the resin.
Step 5: Peptide Precipitation and Purification
-
Filter the cleavage mixture to separate the resin beads.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2x) and then dry it under vacuum.
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A typical gradient for purification would be a linear gradient of 5% to 65% acetonitrile in water (both containing 0.1% TFA) over 60 minutes.
-
Collect the fractions containing the pure peptide, as determined by analytical HPLC and mass spectrometry.
Table 2: HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 60 min |
| Flow Rate | 1.0 mL/min (analytical), 10 mL/min (preparative) |
| Detection | 220 nm |
Step 6: Lyophilization
-
Pool the pure fractions and freeze them.
-
Lyophilize the frozen solution to obtain the final this compound as a white powder.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide. The expected monoisotopic mass of this compound (C24H38N8O9) is approximately 598.28 g/mol .
-
Analytical RP-HPLC: To determine the purity of the final product. A single sharp peak is indicative of high purity.
Signaling Pathway of this compound
This compound is believed to exert its biological effects by mimicking natural collagen fragments, which act as signaling molecules to stimulate fibroblast activity.
Caption: Proposed signaling pathway of this compound.
Conclusion
This guide provides a detailed protocol for the solid-phase synthesis of this compound using Fmoc chemistry. Adherence to these procedures, along with careful monitoring of each step, should enable the successful synthesis and purification of this peptide for research and development purposes. The provided diagrams and tables are intended to facilitate a clear understanding of the workflow and experimental parameters.
References
Characterization of Hexapeptide-9 Purity Using HPLC-MS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed for the characterization of Hexapeptide-9 purity using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound, a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln, is a prominent ingredient in advanced skincare formulations, recognized for its role in stimulating collagen synthesis and promoting skin regeneration.[1] Ensuring the purity and quality of this peptide is critical for its efficacy and safety in cosmetic and potential therapeutic applications.
This document outlines detailed experimental protocols, data presentation in structured tables, and visual representations of workflows and biological pathways to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of peptide-based products.
Introduction to this compound and the Importance of Purity Analysis
This compound is a synthetic peptide designed to mimic a fragment of collagen, thereby stimulating fibroblasts to produce more collagen and other extracellular matrix components.[1] It is typically synthesized via Solid-Phase Peptide Synthesis (SPPS), a method that, while efficient, can introduce various impurities.[1] These impurities may include deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with protecting groups that were not successfully removed during synthesis. The presence of such impurities can affect the peptide's biological activity, stability, and safety profile.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for the analysis and purification of synthetic peptides due to its high resolution and reproducibility.[2] Coupling HPLC with Mass Spectrometry (MS) provides an orthogonal detection method that not only quantifies impurities but also identifies them based on their mass-to-charge ratio (m/z), offering a comprehensive purity profile.[3]
Experimental Protocols
A robust HPLC-MS method is essential for the accurate assessment of this compound purity. The following protocol is a representative method synthesized from established practices for synthetic peptide analysis.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in HPLC-grade water.
-
Sample Solution: Accurately weigh and dissolve the this compound sample to be tested in HPLC-grade water to achieve a final concentration of 1 mg/mL.
-
Filtration: Filter both the standard and sample solutions through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
High-Performance Liquid Chromatography (HPLC) Method
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 45% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 220 nm |
| Injection Volume | 20 µL |
Mass Spectrometry (MS) Method
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 100 - 1500 |
| Capillary Voltage | 3500 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Collision Energy | For MS/MS fragmentation, a collision energy ramp (e.g., 10-40 eV) can be applied to elucidate the structure of impurities. |
Data Presentation and Interpretation
The purity of this compound is determined by calculating the area percentage of the main peak in the HPLC chromatogram. The identity of the main peak and any impurities are confirmed by their respective mass-to-charge ratios obtained from the MS data.
Quantitative Data Summary
The following table summarizes the expected retention time and mass-to-charge ratios for this compound and potential process-related impurities.
| Compound | Sequence | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected Retention Time (min) |
| This compound | Gly-Pro-Gln-Gly-Pro-Gln | C₂₄H₃₈N₈O₉ | 582.28 | 583.29 | ~15.2 |
| Deletion Impurity 1 | Gly-Pro-Gln-Pro-Gln | C₂₂H₃₃N₇O₈ | 525.24 | 526.25 | Shorter than main peak |
| Deletion Impurity 2 | Pro-Gln-Gly-Pro-Gln | C₂₂H₃₃N₇O₈ | 525.24 | 526.25 | Shorter than main peak |
| Truncated Impurity | Gly-Pro-Gln-Gly-Pro | C₁₉H₂₉N₅O₇ | 439.21 | 440.22 | Shorter than main peak |
Note: The exact retention times can vary depending on the specific HPLC system and column used. The values provided are estimates.
Mass Spectrum and Fragmentation Analysis
The identity of this compound can be further confirmed by tandem mass spectrometry (MS/MS). Fragmentation of the protonated molecule ([M+H]⁺) will primarily yield b- and y-type ions, which correspond to fragments containing the N-terminus and C-terminus, respectively. The observed fragment ions should be consistent with the amino acid sequence of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound.
Biological Signaling Pathway
This compound is known to stimulate collagen synthesis. The diagram below provides a simplified representation of this biological action.
Conclusion
The HPLC-MS methodology detailed in this guide provides a robust framework for the comprehensive characterization of this compound purity. Adherence to these protocols will enable researchers and drug development professionals to accurately assess the quality of this compound, ensuring its suitability for its intended applications. The combination of chromatographic separation and mass spectrometric identification is indispensable for a thorough understanding of the purity profile of synthetic peptides.
References
Hexapeptide-9: A Technical Deep Dive into its Activated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-9, a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln, has emerged as a significant bioactive compound in the field of dermatology and tissue regeneration.[1] As a fragment of collagen, it acts as a signaling molecule, stimulating key cellular pathways involved in extracellular matrix (ECM) synthesis, cell proliferation, and antioxidant defense.[2][3] This technical guide provides an in-depth analysis of the signaling cascades activated by this compound, presenting quantitative data from in-vitro and ex-vivo studies, detailed experimental methodologies for key assays, and visual representations of the activated pathways to facilitate a comprehensive understanding for research and development applications.
Core Signaling Pathways Activated by this compound
This compound orchestrates a multi-faceted cellular response by engaging several key signaling pathways crucial for skin homeostasis and repair. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Transforming Growth Factor-beta (TGF-β) pathways. Additionally, it has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[2][4]
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. This compound has been shown to activate this pathway in fibroblasts, leading to enhanced cell proliferation and increased production of ECM components. Upon binding to its receptor, this compound is thought to trigger a phosphorylation cascade that ultimately leads to the activation of Extracellular signal-Regulated Kinases (ERK1/2). Activated ERK1/2 then translocates to the nucleus to regulate the transcription of genes involved in cell growth and matrix production.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is fundamental for cell survival, growth, and metabolism. Activation of this pathway by this compound in fibroblasts enhances their activity and protects them from cellular stress, thereby ensuring efficient ECM production and skin regeneration. The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and protein synthesis.
Transforming Growth Factor-beta (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a master regulator of tissue repair and ECM production. This compound upregulates the expression of TGF-β, which in turn enhances fibroblast activity, collagen synthesis, and the formation of new blood vessels. The canonical TGF-β pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins (Smad2/3). Phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes, including those for collagen and other ECM proteins.
Quantitative Data on this compound Activity
Several studies have quantified the effects of this compound on key biomarkers of skin health. The following tables summarize the reported quantitative data.
Table 1: In-Vitro/Ex-Vivo Effects of this compound on ECM and Hyaluronic Acid Production
| Parameter | Effect | Source |
| Overall Collagen Production | Up to 117% increase | |
| Collagen IV Production | Up to 357% increase | |
| Hyaluronic Acid Production | Up to 267% increase |
Table 2: Clinical Effects of this compound on Wrinkle Reduction
| Parameter | Effect | Source |
| Deep Wrinkled Surface Area | 68% mean reduction | |
| Moderate Wrinkles | 51% average reduction |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to investigate the signaling pathways activated by this compound.
Cell Culture and Treatment
-
Cell Lines: Human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKs) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: For signaling pathway analysis, cells are often serum-starved for 12-24 hours prior to treatment with various concentrations of this compound (e.g., 1-100 µM) for specified time points (e.g., 15 min, 30 min, 1h, 24h).
Western Blotting for Protein Phosphorylation
This technique is used to detect the activation of signaling proteins through phosphorylation.
-
Protocol:
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, p-Smad2/3, total Smad2/3) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) system.
-
ELISA for Collagen and Hyaluronic Acid Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the amount of secreted collagen and hyaluronic acid in the cell culture supernatant.
-
Protocol:
-
Cell culture supernatants are collected after treatment with this compound for a specified period (e.g., 48-72 hours).
-
Commercially available ELISA kits for human pro-collagen type I C-peptide (PIP) and hyaluronic acid are used according to the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
The concentration is calculated based on a standard curve.
-
Reporter Gene Assays for Nrf2 and PPAR Activation
Reporter gene assays are employed to measure the activation of transcription factors like Nrf2 and PPAR.
-
Protocol:
-
Cells are transiently transfected with a reporter plasmid containing the responsive element (e.g., Antioxidant Response Element for Nrf2, Peroxisome Proliferator Response Element for PPAR) upstream of a luciferase gene, along with a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, cells are treated with this compound.
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.
-
The relative luciferase activity is calculated as the ratio of firefly to Renilla luciferase activity.
-
Conclusion
This compound demonstrates a robust capacity to modulate key signaling pathways integral to skin health and regeneration. Its ability to activate the MAPK/ERK, PI3K/Akt, and TGF-β pathways provides a molecular basis for its observed effects on fibroblast proliferation, ECM synthesis, and overall skin rejuvenation. Furthermore, its influence on the Nrf2 and PPAR pathways suggests additional benefits in antioxidant defense and cellular metabolism. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for further research and development of this compound as a potent bioactive ingredient in dermatological and therapeutic applications. Further studies are warranted to elucidate the specific receptors for this compound and to fully map the downstream transcriptional changes it induces.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-9, a synthetic peptide with the primary amino acid sequence Gly-Pro-Gln-Gly-Pro-Gln, is a prominent bioactive ingredient in the field of dermatology and cosmetic science.[1] As a fragment of collagen, it functions as a signaling molecule, or "matrikine," that stimulates key restorative processes within the skin's extracellular matrix (ECM).[1] This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical and in-vitro studies, and outlining the experimental protocols used to validate its efficacy. Special attention is given to its role in collagen synthesis, wrinkle reduction, and overall skin regeneration.
Introduction: The Primary Amino Acid Sequence and Structure
This compound is a six-amino-acid peptide with the sequence Glycine-Proline-Glutamine-Glycine-Proline-Glutamine.[1] This sequence is found within human collagen XVII, a crucial protein for maintaining the integrity of the dermal-epidermal junction (DEJ).[2] Its structure allows it to act as a cellular messenger, signaling fibroblasts to initiate repair and regeneration processes.[3] The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) and purified using chromatographic techniques to ensure high purity for research and clinical applications.
A notable variant, Cyclothis compound (CHP-9), has been developed where the N- and C-termini are connected by an amide bond. This cyclization is intended to increase the peptide's stability and improve its skin permeability, potentially enhancing its anti-aging effects compared to the linear form.
Mechanism of Action
This compound exerts its biological effects by targeting multiple pathways involved in skin health and regeneration. Its primary mechanism involves mimicking natural collagen fragments, which are generated during wound healing, to signal a need for ECM reconstruction.
Stimulation of Fibroblast Activity and ECM Synthesis
Upon penetrating the skin, this compound binds to receptors on fibroblasts, the primary cells responsible for producing ECM components. This interaction activates intracellular signaling cascades that upregulate the expression of genes crucial for ECM production, including:
-
COL1A1 and COL3A1: Genes responsible for producing Type I and Type III collagen, which provide structural support and firmness to the skin.
-
Collagen IV, Laminin-5, and Integrin: Proteins essential for the structure and function of the dermal-epidermal junction.
-
Hyaluronic Acid: A key glycosaminoglycan that contributes to skin hydration and viscoelasticity.
This stimulation leads to a significant increase in the synthesis of these vital skin components, reinforcing the skin's structural integrity.
Key Signaling Pathways
Several signaling pathways are modulated by this compound to orchestrate its regenerative effects:
-
Transforming Growth Factor-beta (TGF-β): this compound upregulates the expression of TGF-β, a critical regulator of tissue repair that enhances fibroblast activity and collagen synthesis.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK pathway promotes fibroblast proliferation, further boosting ECM production.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and metabolism, is also activated by this compound, enhancing fibroblast activity and protecting cells from stress.
-
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: By activating this pathway, this compound enhances the skin's natural antioxidant defenses, leading to the upregulation of enzymes like superoxide dismutase (SOD) and catalase that neutralize reactive oxygen species (ROS).
Below is a diagram illustrating the primary signaling cascade initiated by this compound.
Quantitative Data on Efficacy
The efficacy of this compound and its cyclic variant has been quantified in several studies. The following tables summarize the key findings.
Table 1: In-Vitro & Ex-Vivo Efficacy of this compound
| Parameter Measured | Result | Source |
| Overall Collagen Production | Up to 117% increase | |
| Collagen IV Production | Up to 357% increase | |
| Hyaluronic Acid Production | Up to 267% increase | |
| Epidermal Regeneration | Promotes complete and rapid regeneration |
Table 2: Clinical Trial Results - Cyclothis compound (CHP-9) vs. Retinol
A randomized, double-blind, active- and vehicle-controlled clinical trial was conducted over 56 days with subjects applying a 0.002% CHP-9 serum, a 0.002% retinol serum, or a vehicle serum twice daily.
| Outcome Measure | Cyclothis compound (0.002%) | Retinol (0.002%) | Source |
| Crow's Feet | |||
| Reduction in Number | -2.20 (Significant) | -1.04 (Not Significant) | |
| Reduction in Area (mm²) | -3.95 (Significant) | -2.23 (Significant) | |
| Reduction in Roughness (μm) | -1.95 (Significant) | Not Significant | |
| Forehead Wrinkles | |||
| Reduction in Number | -2.88 (Significant) | Significant (value not specified) | |
| Reduction in Area (mm²) | -4.90 (Significant) | Significant (value not specified) | |
| Reduction in Roughness (μm) | -3.96 (Significant) | Not Significant | |
| Overall Wrinkle Reduction | |||
| Deep Wrinkle Surface Area | Mean reduction of 68% | Not Available | |
| Moderate Wrinkle Surface Area | Mean reduction of 51% | Not Available |
The study concluded that CHP-9 is more potent than retinol in improving skin aging-related symptoms, especially with long-term use.
Experimental Protocols
The validation of this compound's efficacy relies on standardized in-vitro, ex-vivo, and in-vivo clinical methodologies. The following sections provide detailed protocols representative of those used in peptide research.
In-Vitro Fibroblast Stimulation and Collagen Synthesis Assay
This protocol assesses the ability of this compound to stimulate collagen production in cultured human dermal fibroblasts.
1. Cell Culture:
- Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
2. Treatment:
- HDFs are seeded into 24-well plates. Upon reaching 80-90% confluency, the medium is replaced with serum-free DMEM for 24 hours.
- Cells are then treated with various concentrations of this compound (e.g., 0.5%, 0.75%) or a vehicle control (serum-free DMEM) for 48-72 hours.
3. Quantification of Collagen:
- The cell culture supernatant is collected to measure secreted collagen.
- Collagen Type I levels are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- Absorbance is read at 450 nm using a microplate reader. The concentration of collagen is determined by comparing the results to a standard curve.
4. Data Analysis:
- Results are expressed as the percentage increase in collagen synthesis compared to the vehicle control.
- Statistical significance is determined using an appropriate test, such as a t-test or ANOVA.
The workflow for this assay is visualized below.
Ex-Vivo Human Skin Explant Study
This protocol evaluates the effects of this compound on human skin tissue in a controlled laboratory setting.
1. Tissue Preparation:
- Full-thickness human skin explants are obtained from cosmetic surgeries (e.g., abdominoplasty) with informed consent.
- Explants are maintained in a culture medium at the air-liquid interface at 37°C and 5% CO₂.
2. Topical Application:
- A formulation containing a specified concentration of this compound (e.g., 0.5%) or a placebo formulation is applied topically to the epidermal surface daily for a period of several days (e.g., 5-8 days).
3. Tissue Analysis:
- After the treatment period, the skin explants are fixed in formalin and embedded in paraffin.
- Thin sections (e.g., 5 µm) are cut using a microtome.
- Immunohistochemical staining is performed using antibodies against key skin proteins such as Collagen I, Collagen IV, Laminin, and Ki-67 (a proliferation marker).
- Stained sections are visualized under a microscope, and the intensity and distribution of the target proteins are analyzed using imaging software.
4. Data Analysis:
- Changes in protein expression and epidermal thickness are quantified and compared between the this compound treated group and the placebo control.
Randomized Controlled Clinical Trial (In-Vivo)
This protocol outlines the methodology for a clinical study to assess the anti-wrinkle efficacy of a topical product containing this compound.
1. Study Design:
- A randomized, double-blind, placebo-controlled design is employed.
- Healthy volunteers with mild to moderate facial wrinkles (e.g., crow's feet, forehead lines) are recruited.
2. Treatment Protocol:
- Subjects are randomly assigned to apply either the active formulation (containing this compound) or a placebo to their facial skin twice daily for a set duration (e.g., 28 or 56 days).
3. Efficacy Assessment:
- Wrinkle severity is assessed at baseline and at specified follow-up points (e.g., Day 14, Day 28, Day 56).
- Instrumental Analysis: High-resolution 3D skin imaging systems (e.g., PRIMOS) are used to quantify changes in wrinkle depth, volume, and surface area.
- Expert Visual Grading: A dermatologist assesses wrinkle severity using a validated photonumeric scale.
- Subject Self-Assessment: Participants complete questionnaires regarding perceived improvements in skin smoothness, firmness, and overall appearance.
4. Data Analysis:
- Statistical analysis is performed to compare the changes from baseline in the active group versus the placebo group.
- The significance of the results determines the clinical efficacy of the this compound formulation.
Conclusion
This compound is a well-characterized bioactive peptide with a clear mechanism of action centered on the stimulation of the skin's extracellular matrix. Through the activation of fibroblasts and key signaling pathways like TGF-β, it significantly enhances the synthesis of collagen and other essential dermal proteins. Quantitative data from in-vitro and clinical studies robustly support its efficacy in improving skin structure, reducing wrinkle depth, and promoting a more youthful skin architecture. The development of stabilized forms, such as Cyclothis compound, further demonstrates its potential as a leading ingredient in advanced anti-aging and skin repair formulations, offering a scientifically validated alternative to traditional active ingredients.
References
The Modulatory Role of Hexapeptide-9 in Extracellular Matrix Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-9, a synthetic signaling peptide, has garnered significant attention in dermatological and cosmetic science for its purported ability to modulate the extracellular matrix (ECM), a critical component in skin structure, elasticity, and repair. This technical guide provides an in-depth analysis of the interaction between this compound and key ECM proteins. It consolidates available quantitative data, details relevant experimental protocols for in vitro and ex vivo assessment, and visualizes the implicated cellular signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics and advanced skincare formulations targeting skin aging and regeneration.
Introduction: this compound and the Extracellular Matrix
This compound, with the amino acid sequence Gly-Pro-Gln-Gly-Pro-Gln, is a biomimetic peptide that mirrors a fragment of human collagen.[1] Its mechanism of action is rooted in its ability to act as a cellular messenger, interacting with skin cells to stimulate the synthesis and reorganization of the ECM.[1][2] The ECM is a complex network of macromolecules, primarily composed of collagens, elastin, fibronectin, and laminins, that provides structural support to tissues and regulates cellular processes such as proliferation, differentiation, and migration.[1] As the skin ages, the integrity of the ECM degrades, leading to the characteristic signs of aging, including wrinkles and loss of firmness.[1] this compound is designed to counteract these changes by promoting the production of essential ECM components.
Quantitative Analysis of this compound's Effect on ECM Components
Several studies and manufacturer data indicate that this compound significantly upregulates the production of key ECM proteins and other molecules essential for skin health. The following tables summarize the available quantitative data.
Table 1: In Vitro/Ex Vivo Effects of this compound on ECM and Related Molecules
| Parameter Measured | Model System | This compound Concentration | Observed Effect | Citation(s) |
| Overall Collagen Production | Not Specified | Not Specified | Up to 117% increase | |
| Collagen IV Production | Not Specified | Not Specified | Up to 357% increase | |
| Hyaluronic Acid Production | Not Specified | Not Specified | Up to 267% increase | |
| Collagen Expression | Ex vivo skin tissues | 1-5% | Promotion of expression |
Table 2: Clinical Efficacy of a Cyclized this compound (CHP-9) Formulation (0.002%) after 56 Days of Twice-Daily Topical Application
| Parameter | Measurement | Mean Change from Baseline (CHP-9) | Confidence Interval (95%) | p-value | Citation(s) |
| Crow's Feet | Number | -2.20 | -4.38 to -0.03 | 0.047 | |
| Area (mm²) | -3.95 | -5.80 to -2.11 | <0.001 | ||
| Roughness (μm) | -1.95 | -3.30 to -0.59 | 0.005 | ||
| Forehead Wrinkles | Number | -2.88 | -4.21 to -1.56 | <0.001 | |
| Area (mm²) | -4.90 | -5.97 to -3.82 | <0.001 | ||
| Roughness (μm) | -3.96 | -5.92 to -2.01 | <0.001 |
Signaling Pathways Activated by this compound
This compound exerts its effects by activating intracellular signaling cascades that lead to the upregulation of genes responsible for ECM protein synthesis. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
TGF-β Signaling Pathway
The TGF-β pathway is a crucial regulator of ECM homeostasis. This compound is reported to upregulate the expression of TGF-β, which in turn initiates a signaling cascade that promotes the transcription of collagen and other ECM protein genes.
MAPK Signaling Pathway
The MAPK pathway is involved in a wide range of cellular processes, including proliferation and differentiation. Activation of this pathway by this compound contributes to increased fibroblast activity and ECM production.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and metabolism. Its activation by this compound enhances fibroblast activity and protects against cellular stress, thereby supporting efficient ECM production.
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the efficacy of this compound on ECM protein synthesis and cellular behavior.
In Vitro Cell Culture and Treatment
A foundational step for subsequent assays is the culture of human dermal fibroblasts and their treatment with this compound.
-
Cell Culture:
-
Culture primary human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate buffer.
-
Seed HDFs in multi-well plates at a predetermined density.
-
After 24 hours, replace the growth medium with a serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.001% to 1% w/v) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with analysis.
-
Quantification of ECM Gene Expression by RT-qPCR
This protocol allows for the measurement of changes in the mRNA levels of key ECM proteins.
-
RNA Extraction:
-
Lyse the treated and control cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and specific primers for target genes (e.g., COL1A1, COL3A1, FN1, LAMA5) and a housekeeping gene (e.g., GAPDH).
-
Perform RT-qPCR using a thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Quantification of ECM Protein Levels by Western Blot
This method is used to detect and quantify the amount of specific ECM proteins produced by the cells.
-
Protein Extraction:
-
Lyse the treated and control cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the target ECM proteins (e.g., anti-Collagen I, anti-Fibronectin) and a loading control (e.g., anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
3D Human Skin Equivalent Model
To assess the effects of this compound in a more physiologically relevant system, a 3D human skin equivalent model can be employed.
-
Dermal Equivalent Preparation:
-
Embed human dermal fibroblasts in a collagen type I hydrogel.
-
Culture the dermal equivalent for several days to allow for contraction and remodeling.
-
-
Epidermal Layer Seeding:
-
Seed human epidermal keratinocytes on top of the dermal equivalent.
-
-
Air-Liquid Interface Culture:
-
Raise the culture to an air-liquid interface to promote epidermal differentiation and stratification.
-
-
Treatment and Analysis:
-
Apply this compound topically to the skin equivalent.
-
After the treatment period, harvest the tissue for histological analysis (e.g., H&E staining) and immunohistochemistry to visualize ECM protein deposition and epidermal structure.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Conclusion
This compound demonstrates a significant capacity to interact with and modulate the extracellular matrix. By mimicking endogenous collagen fragments, it activates key signaling pathways (TGF-β, MAPK, and PI3K/Akt) in dermal fibroblasts, leading to the increased synthesis of essential ECM proteins, including collagen types I and III, collagen IV, fibronectin, and laminin. The quantitative data, though in some cases preliminary, supports its efficacy in enhancing ECM integrity and improving skin properties. The experimental protocols provided herein offer a robust framework for further investigation and validation of this compound's biological activities. For researchers and drug development professionals, this compound represents a promising candidate for the development of advanced therapeutic and cosmetic interventions aimed at combating the signs of skin aging and promoting skin regeneration.
Safety Information
This compound is generally considered safe for topical use in cosmetic formulations at appropriate concentrations. It is biocompatible and typically well-tolerated by most skin types, with a low potential for irritation or allergic reactions. As with any active ingredient, it is recommended to conduct patch testing for individuals with sensitive skin. Safety data sheets indicate that this compound is not classified as a hazardous substance and has no known sensitizing effects.
References
Hexapeptide-9: A Technical Guide to its Biological Functions in Skin Regeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexapeptide-9 is a synthetic, short-chain peptide composed of six amino acids with the sequence Gly-Pro-Gln-Gly-Pro-Gln.[1][2] As a bioactive signal peptide, it has garnered significant attention in dermatological research and cosmetic science for its profound effects on skin repair and regeneration.[3][4][5] Structurally, this compound is a fragment that mimics sequences found in human collagen types IV and XVII, which are critical proteins in the basement membrane. This structural homology allows it to act as a biomimetic signal, effectively "instructing" skin cells to initiate repair and synthesis processes that are compromised by aging and environmental damage. This document provides a comprehensive technical overview of the molecular mechanisms, biological functions, and quantitative efficacy of this compound in skin regeneration.
Core Mechanism of Action
This compound functions primarily as a signal peptide and a collagen fragment mimic . When the skin's extracellular matrix (ECM) is damaged, natural proteolytic processes generate small peptide fragments. These fragments, including collagen-derived peptides, signal to the surrounding cells that repair is needed. This compound emulates these naturally occurring fragments.
Its mechanism can be summarized in the following steps:
-
Penetration and Binding: When applied topically, this compound penetrates the epidermis to reach the dermis. There, it binds to specific receptors on the surface of fibroblasts.
-
Cellular Signaling: This binding event initiates a cascade of intracellular signals, activating key signaling pathways crucial for protein synthesis and cell proliferation.
-
Gene Expression and Synthesis: The signaling cascade upregulates the expression of genes responsible for producing essential ECM proteins, leading to a reinforced and rejuvenated skin structure.
Key Biological Functions
Stimulation of Fibroblast Activity and ECM Synthesis
Fibroblasts are the primary cells in the dermis responsible for synthesizing collagen, elastin, and other ECM components. This compound directly stimulates fibroblast proliferation and metabolic activity. In vitro studies have demonstrated that it significantly upregulates the expression of genes for Type I and Type III collagen (COL1A1 and COL3A1), which are the most abundant collagens in the dermis and are essential for skin strength and elasticity.
Furthermore, this compound enhances the production of other vital ECM proteins, including fibronectin and laminin, which are crucial for ECM organization and cell adhesion. This comprehensive enhancement of the ECM leads to visible improvements in skin density, firmness, and elasticity.
Reinforcement of the Dermal-Epidermal Junction (DEJ)
The Dermal-Epidermal Junction (DEJ) is a specialized basement membrane that anchors the epidermis to the dermis, ensuring structural integrity and facilitating nutrient exchange. The sequence of this compound is found in human collagen XVII, a key component of the DEJ. Its application promotes the synthesis of critical DEJ proteins, including Collagen IV and Laminin-5, as well as integrins. By reinforcing the structure of the DEJ, this compound improves intercellular adhesion and the overall resilience of the skin architecture.
Promotion of Wound Healing and Epidermal Regeneration
This compound demonstrates a remarkable capacity to accelerate tissue repair and regeneration. It has been shown to promote rapid and complete epidermal regeneration in ex vivo models. This is achieved by stimulating the expression of epidermal differentiation markers such as keratin and filaggrin, which are essential for the formation of a healthy stratum corneum and robust skin barrier function. Its role in wound healing is also linked to its ability to modulate growth factors like Transforming Growth Factor-beta (TGF-β), a central regulator of tissue repair.
Anti-Inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are major contributors to skin aging. This compound exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). It also demonstrates antioxidant activity, helping to protect cells from damage caused by reactive oxygen species (ROS). In animal models, it has been shown to reduce ultraviolet-induced oxidative stress and inflammation.
Key Signaling Pathways
This compound exerts its effects by modulating several critical intracellular signaling pathways that govern cell growth, survival, and synthesis.
-
Transforming Growth Factor-beta (TGF-β) Pathway: this compound upregulates the expression of TGF-β, which is a potent stimulator of collagen synthesis in fibroblasts via the Smad signaling cascade. This is a primary pathway for ECM production and tissue repair.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK pathway by this compound promotes fibroblast proliferation and differentiation, contributing to the cellular pool required for regeneration.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and metabolism. Its activation by this compound enhances fibroblast viability and protects them against cellular stress, ensuring sustained ECM production.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: In animal models, the anti-aging effects of this compound have been linked to the activation of the PPAR signaling pathway, which helps mitigate UV-induced oxidative stress and inflammation.
Caption: Signaling pathways activated by this compound in fibroblasts.
Quantitative Efficacy Data
Data from manufacturer-led clinical studies and independent research highlight the significant impact of this compound on key biomarkers of skin health.
Table 1: In Vitro & Ex Vivo Efficacy of this compound
| Parameter | Result | Source |
|---|---|---|
| Overall Collagen Production | Up to 117% increase | |
| Collagen IV Synthesis | Up to 357% increase | |
| Hyaluronic Acid Production | Up to 267% increase | |
| Deep Wrinkle Surface Area | Mean reduction of 68% |
| Moderate Wrinkle Surface Area | Mean reduction of 51% | |
A recent randomized, double-blind clinical trial compared the efficacy of a novel Cyclized this compound (CHP-9) against retinol, the industry gold standard for anti-aging. Cyclization is intended to improve peptide stability and skin permeability.
Table 2: Clinical Trial Results (56 Days) - 0.002% Cyclized this compound (CHP-9) vs. 0.002% Retinol
| Parameter & Location | Mean Change with CHP-9 (95% CI) | Mean Change with Retinol (95% CI) | Statistical Significance |
|---|---|---|---|
| Crow's Feet | |||
| Wrinkle Number | -2.20 (-4.38, -0.03) | Not significant | CHP-9 significantly more effective |
| Wrinkle Area | -3.95 (-5.80, -2.11) | -2.23 (-3.86, -0.60) | CHP-9 significantly more effective |
| Wrinkle Roughness | -1.95 (-3.30, -0.59) | Not significant | CHP-9 significantly more effective |
| Forehead Wrinkles | |||
| Wrinkle Number | -2.88 (-4.21, -1.56) | -1.05 (-1.69, -0.41) | CHP-9 significantly more effective |
| Wrinkle Area | -4.90 (-5.97, -3.82) | Not significant | CHP-9 significantly more effective |
| Wrinkle Roughness | -3.96 (-5.92, -2.01) | Not significant | CHP-9 significantly more effective |
Source: Adapted from data presented in a 2025 clinical trial.
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to validate the efficacy of this compound.
In Vitro Analysis of Collagen Gene Expression in Human Dermal Fibroblasts
-
Cell Culture: Primary Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 6-well plates. Upon reaching 70-80% confluency, the medium is replaced with serum-free medium for 24 hours for synchronization. Subsequently, cells are treated with varying concentrations of this compound (e.g., 0.5%, 1%, 2%) or a vehicle control for 24-48 hours.
-
RNA Extraction: Total RNA is extracted from the HDFs using a suitable commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol. RNA concentration and purity are assessed via spectrophotometry.
-
Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with SYBR Green master mix. Specific primers for target genes (e.g., COL1A1, COL3A1, COL4A1) and a housekeeping gene (e.g., GAPDH) are used.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Ex Vivo Skin Explant Model for Epidermal Regeneration
-
Tissue Preparation: Full-thickness human skin explants are obtained from cosmetic surgeries (e.g., abdominoplasty) with informed consent. The skin is cleaned, and circular biopsies (approx. 8-10 mm diameter) are prepared.
-
Wounding and Culture: A standardized wound is created in the center of each explant using a biopsy punch (e.g., 2 mm). The explants are then placed in a culture medium (e.g., DMEM) at the air-liquid interface on a sterile grid.
-
Treatment: The explants are treated topically with a formulation containing this compound (e.g., 0.5%) or a placebo formulation daily for a period of 7-14 days. The culture medium is changed every 2-3 days.
-
Histological Analysis: At the end of the treatment period, explants are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness, re-epithelialization, and overall tissue morphology.
-
Immunohistochemistry: Further sections can be stained for specific markers such as Ki-67 (proliferation), keratin (differentiation), and collagen IV (DEJ integrity) to provide a more detailed analysis of the regenerative process.
-
Analysis: Stained sections are analyzed microscopically. Quantitative analysis of re-epithelialization can be performed by measuring the length of the new epidermal tongue migrating over the wound bed.
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound is a potent bioactive peptide with a multifaceted role in skin regeneration. By mimicking natural collagen fragments, it effectively stimulates fibroblasts to enhance the synthesis of crucial extracellular matrix proteins, including Type I, III, and IV collagens, as well as hyaluronic acid. Its ability to reinforce the dermal-epidermal junction, accelerate wound healing, and modulate key signaling pathways (TGF-β, MAPK, PI3K/Akt) underscores its comprehensive regenerative capabilities. Quantitative data from both in vitro and clinical studies provide robust evidence for its efficacy in reducing wrinkles and improving overall skin structure. For these reasons, this compound represents a highly valuable active ingredient for the development of advanced therapeutic and cosmetic formulations aimed at combating cutaneous aging and promoting skin repair.
References
Hexapeptide-9: An In-depth Technical Guide to its Antioxidant Activity and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-9, a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln, has garnered significant attention in dermatological and cosmetic research for its role in promoting skin repair and regeneration.[1][2] Beyond its well-documented collagen-stimulating effects, this compound exhibits notable antioxidant properties that contribute to its protective and rejuvenating effects on the skin.[3][4] This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing the underlying signaling pathways and providing standardized experimental protocols for its evaluation.
Introduction to Oxidative Stress and Skin Aging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a primary contributor to skin aging and damage.[3] ROS can damage cellular components, including lipids, proteins, and DNA, leading to inflammation, collagen degradation, and impaired cellular function. Antioxidants can mitigate this damage by neutralizing free radicals and upregulating the body's endogenous defense mechanisms.
Antioxidant Mechanisms of this compound
This compound employs a multi-faceted approach to combat oxidative stress, primarily through the activation of key cellular signaling pathways that enhance the skin's natural antioxidant defenses.
Direct Antioxidant Activity (Free Radical Scavenging)
While specific quantitative data for direct free radical scavenging by this compound is not extensively documented in publicly available literature, peptides, in general, can exhibit direct antioxidant activity. This is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. For illustrative purposes, the following table presents data from a study on a different synthetic hexapeptide (Trp-Tyr-Pro-Ala-Ala-Pro), demonstrating its capacity to scavenge various free radicals.
Table 1: Illustrative Antioxidant Activity of a Synthetic Hexapeptide (Trp-Tyr-Pro-Ala-Ala-Pro)
| Assay Type | Parameter | Result (IC50 in µM) |
| DPPH Radical Scavenging | IC50 | 18.5 |
| Hydroxyl Radical Scavenging | IC50 | 45.2 |
| Alkyl Radical Scavenging | IC50 | 31.5 |
| Superoxide Radical Scavenging | IC50 | 33.4 |
Note: The data presented in this table is for the synthetic hexapeptide Trp-Tyr-Pro-Ala-Ala-Pro and serves as an example of quantitative antioxidant assessment for peptides. IC50 represents the concentration of the peptide required to scavenge 50% of the free radicals.
Indirect Antioxidant Activity via Cellular Pathways
The primary antioxidant mechanism of this compound is believed to be indirect, through the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through binding with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes.
This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These enzymes play a crucial role in detoxifying ROS; SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water and oxygen by catalase.
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are crucial for cell proliferation, survival, and differentiation. This compound has been reported to activate both of these pathways. While primarily associated with cell growth and repair, their activation also contributes to cellular protection against oxidative stress.
The MAPK pathway , upon activation, can lead to the expression of various protective proteins and transcription factors that help mitigate cellular damage.
The PI3K/Akt pathway is a key regulator of cell survival. Its activation by this compound enhances fibroblast activity and protects cells against stress, thereby contributing to the overall resilience of the skin against oxidative damage.
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed methodologies for key in vitro experiments to assess the antioxidant activity of peptides like this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
This compound stock solution (dissolved in a suitable solvent, e.g., deionized water or buffer).
-
Methanol.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution.
-
In a 96-well plate, add 100 µL of each peptide dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the peptide.
-
The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the peptide concentration.
-
ABTS Radical Cation Decolorization Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green. In the presence of an antioxidant, it is reduced back to the colorless ABTS, and the decrease in absorbance is measured.
-
Reagents:
-
ABTS solution (7 mM in water).
-
Potassium persulfate solution (2.45 mM in water).
-
This compound stock solution.
-
Phosphate-buffered saline (PBS) or ethanol.
-
Positive control (e.g., Trolox).
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the this compound stock solution.
-
In a 96-well plate, add 10 µL of each peptide dilution to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Hydroxyl Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge highly reactive hydroxyl radicals.
-
Principle: The Fenton reaction (Fe²+ + H₂O₂) generates hydroxyl radicals, which can be detected by a scavenger molecule (e.g., salicylic acid) that forms a colored product upon reaction. The presence of an antioxidant reduces the formation of this colored product.
-
Reagents:
-
FeSO₄ solution.
-
Salicylic acid-ethanol solution.
-
H₂O₂ solution.
-
This compound stock solution.
-
Buffer solution (e.g., phosphate buffer).
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution.
-
In a test tube, mix the peptide solution with FeSO₄ and salicylic acid-ethanol solution.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 510 nm).
-
The scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the peptide.
-
Conclusion
This compound demonstrates significant antioxidant potential, acting through both direct (though less documented) and indirect mechanisms. Its ability to activate the Nrf2 pathway and upregulate endogenous antioxidant enzymes like SOD and catalase is a key aspect of its protective effects against oxidative stress-induced skin damage. Furthermore, its influence on the MAPK and PI3K/Akt signaling pathways contributes to overall cellular health and resilience. For researchers and professionals in drug development and cosmetics, understanding these antioxidant pathways is crucial for harnessing the full potential of this compound in creating effective anti-aging and skin-protective formulations. Further quantitative studies on its direct radical scavenging capabilities would provide a more complete picture of its antioxidant profile.
References
- 1. Recapitulating the Binding Affinity of Nrf2 for KEAP1 in a Cyclic Heptapeptide, Guided by NMR, X-ray Crystallography, and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. The mechanism and effect of this compound - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
The Molecular Ballet of Hexapeptide-9: A Deep Dive into its Cellular Mechanisms
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive review of the molecular effects of Hexapeptide-9, a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetic science for its remarkable anti-aging and skin regenerative properties. This document synthesizes the current understanding of its mechanism of action, detailing its influence on cellular signaling pathways, gene expression, and the synthesis of extracellular matrix components. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams.
This compound, a six-amino-acid peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln, acts as a signaling molecule, mimicking a fragment of collagen.[1] This allows it to interact with skin cells, particularly fibroblasts, to stimulate the natural processes of skin repair and regeneration.[2][3] Its primary function is to boost the production of essential dermal proteins, leading to improved skin structure, firmness, and a reduction in the visible signs of aging.[4][5]
Enhanced Extracellular Matrix Synthesis
This compound plays a pivotal role in reinforcing the skin's structural integrity by stimulating the synthesis of key components of the extracellular matrix (ECM). It has been shown to significantly increase the production of various types of collagen and hyaluronic acid, which are crucial for maintaining skin elasticity and hydration.
| Parameter | Result | Source |
| Overall Collagen Production | Up to 117% increase | |
| Collagen IV Production | Up to 357% increase | |
| Hyaluronic Acid Production | Up to 267% increase | |
| Deep Wrinkle Surface Area | 68% mean reduction | |
| Moderate Wrinkle Surface Area | 51% mean reduction |
These effects are attributed to the peptide's ability to upregulate the expression of genes such as COL1A1 and COL3A1, which are responsible for the production of collagen types I and III, respectively. Furthermore, this compound promotes the synthesis of other vital ECM proteins like fibronectin and laminin, as well as epidermal differentiation markers such as keratin and filaggrin.
Modulation of Cellular Signaling Pathways
The regenerative effects of this compound are mediated through its influence on several crucial cellular signaling pathways that govern cell proliferation, differentiation, survival, and tissue repair.
Fibroblast Activation and Proliferation
This compound directly interacts with fibroblasts, the primary cells responsible for producing and maintaining the ECM. By binding to receptors on the fibroblast surface, it triggers intracellular signaling cascades that enhance their proliferation and metabolic activity. This leads to a sustained production of collagen and other ECM components, which is essential for skin repair and the maintenance of a youthful skin structure.
Caption: this compound activation of fibroblasts.
Key Signaling Cascades
Several key signaling pathways are modulated by this compound to exert its biological effects:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK pathway by this compound promotes fibroblast proliferation and enhances the production of ECM components. This pathway is a central regulator of cell growth and differentiation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and metabolism, is also modulated by this compound, contributing to the overall health and resilience of skin cells.
-
Transforming Growth Factor-Beta (TGF-β) Pathway: this compound upregulates the expression of TGF-β, a key regulator of tissue repair and ECM production. The TGF-β signaling cascade enhances fibroblast activity, collagen synthesis, and the formation of new blood vessels, all of which are vital for effective wound healing and tissue regeneration.
Caption: Major signaling pathways modulated by this compound.
Antioxidant and Anti-inflammatory Effects
Beyond its role in ECM synthesis, this compound also exhibits antioxidant and anti-inflammatory properties. It enhances the skin's natural defense mechanisms against reactive oxygen species (ROS) by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which neutralize ROS and protect cells from oxidative damage.
Furthermore, this compound can modulate the inflammatory response by downregulating pro-inflammatory cytokines, thereby preventing chronic inflammation that can accelerate aging and tissue damage.
References
Methodological & Application
Application Notes and Protocols: Studying the Effects of Hexapeptide-9 on Human Skin Explants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-9, a synthetic peptide with the amino acid sequence Gly-Pro-Gln-Gly-Pro-Gln, is a "matrikine," a small peptide derived from the breakdown of extracellular matrix (ECM) proteins that can regulate cell activities.[1][2] Specifically, it mimics a fragment of collagen XVII.[3] In the context of skin aging and repair, this compound has demonstrated the ability to stimulate the synthesis of key dermal proteins, offering a promising avenue for the development of anti-aging and wound-healing therapeutics.[4][5] This document provides a detailed protocol for utilizing human skin explant cultures to investigate the efficacy of this compound. Human skin explants provide a valuable ex vivo model that closely mimics the complex, three-dimensional structure and physiological environment of intact human skin, making them an ideal platform for assessing the effects of topical agents.
Mechanism of Action of this compound
This compound functions as a signaling peptide, interacting with receptors on dermal fibroblasts to stimulate the production of various ECM components, most notably collagen. This process is mediated through the activation of several key intracellular signaling pathways:
-
Transforming Growth Factor-β (TGF-β) Pathway: this compound can upregulate the expression of TGF-β, a critical regulator of ECM production. TGF-β signaling activates fibroblasts, leading to increased synthesis of collagen and other matrix proteins.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in regulating cell proliferation, differentiation, and survival. This compound can activate the MAPK pathway, promoting fibroblast proliferation and enhancing ECM production.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway plays a crucial role in cell survival and metabolism. Its activation by this compound contributes to the overall health and synthetic activity of fibroblasts.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported quantitative effects of this compound on key skin components.
Table 1: Effect of this compound on Collagen and Hyaluronic Acid Production
| Parameter | Percent Increase (vs. Control) | Reference |
| Overall Collagen Production | Up to 117% | |
| Collagen IV Production | Up to 357% | |
| Hyaluronic Acid Production | Up to 267% |
Table 2: Clinical Efficacy of a Cyclized this compound (CHP-9) Formulation (0.002%) vs. Retinol (0.002%) and Vehicle over 56 Days
| Wrinkle Parameter | CHP-9 Mean Change | Retinol Mean Change | Vehicle Mean Change | Reference |
| Crow's Feet Area (mm²) | -3.95 | -2.23 | - | |
| Crow's Feet Number | -2.20 | - | - | |
| Crow's Feet Roughness (Ra, µm) | -1.95 | No significant decrease | - | |
| Forehead Wrinkle Area (mm²) | -4.90 | - | - | |
| Forehead Wrinkle Number | -2.88 | -1.05 | - | |
| Forehead Wrinkle Roughness (Ra, µm) | -3.96 | - | - |
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound in fibroblasts.
Experimental Workflow
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Human Skin Explant Culture
This protocol is adapted from established methods for maintaining the viability and structural integrity of human skin in an ex vivo setting.
1.1. Materials
-
Fresh human skin tissue (obtained from elective surgeries, e.g., abdominoplasty or mammoplasty, with informed consent and ethical approval).
-
Sterile phosphate-buffered saline (PBS) containing 1% antibiotic-antimycotic solution.
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% antibiotic-antimycotic solution, and 50 µg/mL ascorbic acid.
-
Sterile biopsy punches (e.g., 8-10 mm diameter).
-
Sterile 6-well culture plates.
-
Sterile cell culture inserts or sterile surgical gelatin sponges.
-
Sterile surgical instruments (scalpels, forceps).
-
Laminar flow hood.
-
CO₂ incubator (37°C, 5% CO₂).
1.2. Protocol
-
Immediately place the obtained skin tissue in sterile, ice-cold PBS with antibiotics. Transport to the laboratory on ice.
-
In a laminar flow hood, remove excess subcutaneous fat from the dermal side of the skin using a sterile scalpel.
-
Wash the tissue multiple times with fresh, sterile PBS containing antibiotics.
-
Create full-thickness skin explants using a sterile biopsy punch.
-
Place a sterile cell culture insert or a surgical gelatin sponge into each well of a 6-well plate.
-
Add culture medium to the well until the insert or sponge is saturated, ensuring the top surface remains at the air-liquid interface.
-
Carefully place one skin explant onto each insert or sponge, dermal side down. The epidermis should be exposed to the air.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days. The explants can be maintained in culture for up to 14 days.
Treatment with this compound
2.1. Materials
-
This compound solution (e.g., 0.5% w/v in a suitable vehicle, such as a hydrogel or the culture medium). A range of concentrations from 0.05% to 5% has been reported in various studies.
-
Vehicle control (the same formulation without this compound).
-
Untreated control (explants receiving no treatment).
2.2. Protocol
-
Prepare different concentrations of this compound in the chosen vehicle.
-
Topically apply a standardized amount of the this compound solution or vehicle control to the epidermal surface of the skin explants.
-
Include an untreated control group.
-
Continue incubation, with medium changes as described above. The treatment duration can vary, for example, 48 hours for acute effects or longer for chronic studies.
Analysis of this compound Effects
3.1. Histological Analysis
3.1.1. Materials
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin.
-
Paraffin wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) staining reagents.
-
Masson's Trichrome staining kit (for collagen visualization).
3.1.2. Protocol
-
Fix the skin explants in PFA or formalin for 24 hours at 4°C.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform H&E staining to assess overall tissue morphology and viability.
-
Perform Masson's Trichrome staining to visualize collagen fibers (which will stain blue).
3.2. Immunohistochemistry (IHC) for ECM Proteins
This protocol provides a general framework for detecting specific ECM proteins like Collagen I, Collagen IV, Laminin-5, and Fibronectin.
3.2.1. Materials
-
Primary antibodies (e.g., rabbit anti-Collagen I, mouse anti-Collagen IV, rabbit anti-Laminin-5, mouse anti-Fibronectin).
-
Biotinylated secondary antibodies (anti-rabbit or anti-mouse).
-
Avidin-Biotin-Peroxidase Complex (ABC) reagent.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Blocking solution (e.g., 10% normal goat serum in PBS).
-
Pepsin for antigen retrieval for laminin staining.
3.2.2. Protocol
-
Deparaffinize and rehydrate the paraffin-embedded sections.
-
Perform antigen retrieval by heating the slides in citrate buffer. For laminin staining, enzymatic retrieval with pepsin is required.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with the blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash with PBS and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Analyze the staining intensity and distribution using light microscopy.
3.3. Quantification of Collagen
3.3.1. Sircol Soluble Collagen Assay
This is a quantitative dye-binding method for the analysis of soluble collagens.
3.3.1.1. Materials
-
Sircol Collagen Assay kit.
-
Pepsin (for extraction of insoluble collagen).
-
Acetic acid (0.5 M).
-
Homogenizer.
-
Microplate reader.
3.3.1.2. Protocol
-
Homogenize the skin explants in 0.5 M acetic acid containing pepsin.
-
Incubate at 4°C with gentle agitation for 24 hours to extract collagen.
-
Centrifuge to pellet insoluble material.
-
Follow the manufacturer's instructions for the Sircol assay on the supernatant.
-
Read the absorbance at 555 nm and calculate the collagen concentration based on a standard curve.
3.3.2. Western Blot for Collagen I
This method allows for the semi-quantitative analysis of specific collagen types.
3.3.2.1. Materials
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (6% acrylamide is suitable for Collagen I).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Primary antibody (e.g., rabbit anti-Collagen I).
-
HRP-conjugated secondary antibody (anti-rabbit).
-
ECL (Enhanced Chemiluminescence) detection reagent.
-
Imaging system.
3.3.2.2. Protocol
-
Homogenize the skin explants in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Collagen I overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Normalize the results to a loading control like β-actin.
3.4. Gene Expression Analysis (RT-qPCR)
This technique can be used to measure the mRNA levels of genes encoding ECM proteins.
3.4.1. Materials
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., COL1A1, COL4A1, LAMA5, FN1) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
3.4.2. Protocol
-
Extract total RNA from the skin explants using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
References
- 1. 2.6. Western Blot Analysis of Type I Collagen In Vivo [bio-protocol.org]
- 2. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rawmator.com [rawmator.com]
- 4. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved human skin explant culture method for testing and assessing personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Hexapeptide-9 for Topical Delivery in Research Settings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hexapeptide-9
This compound, a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln, is a matrikine that mimics a fragment of collagen.[1] As a signaling peptide, it interacts with skin cells to stimulate the synthesis of crucial extracellular matrix (ECM) components, making it a subject of significant interest for dermatological research and the development of advanced skincare formulations.[2][3] Its primary mechanism of action involves promoting the production of collagen and hyaluronic acid, which are essential for maintaining skin structure, elasticity, and hydration.[1] this compound is typically available as a white to off-white powder and is soluble in water.[4]
Physicochemical Properties and Formulation Considerations
A summary of the key properties and formulation guidelines for this compound is provided in the table below.
| Property | Value/Recommendation | Source(s) |
| INCI Name | This compound | |
| Appearance | White to off-white powder | |
| Sequence | Gly-Pro-Gln-Gly-Pro-Gln | |
| Solubility | Soluble in water | |
| Recommended Concentration | 1-5% | |
| Stable pH Range | 3.5 - 7.0 | |
| Heat Sensitivity | Avoid temperatures above 40°C | |
| Synergistic Ingredients | Vitamin C, Niacinamide, Other Peptides |
Mechanism of Action and Signaling Pathways
This compound exerts its effects on skin cells through a multi-faceted signaling cascade. By binding to receptors on fibroblasts, it activates intracellular pathways that lead to the increased synthesis of collagen and other ECM proteins. This ultimately results in improved skin firmness, elasticity, and a reduction in the appearance of wrinkles.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy and delivery of topical this compound formulations.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the penetration of this compound through a skin membrane.
References
- 1. Development of cell-based immunoassays to measure type I collagen in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring the effects of topical moisturizers on changes in stratum corneum thickness, water gradients and hydration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Characterization of a Novel Peptide Targeting Human Tenon Fibroblast Cells To Modulate Fibrosis: An Integrated Empirical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stability Testing of Hexapeptide-9 in Solution Formulations
Abstract
Hexapeptide-9, a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln, is a fragment of collagen XVII known for its significant role in skin regeneration and anti-aging applications.[1][2] It functions by stimulating fibroblast activity, which boosts the synthesis of extracellular matrix components like collagen and hyaluronic acid.[1][3] The efficacy of a formulation containing this compound is critically dependent on the peptide's stability. This document provides detailed protocols for assessing the stability of this compound in various solution-based formulations through forced degradation studies and long-term stability analysis. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) for quantification and impurity profiling.
Introduction
This compound is a potent bioactive peptide used in cosmetic and dermatological products to reduce the appearance of wrinkles and improve skin firmness.[4] Like many peptides, its chemical and physical integrity can be compromised by formulation components and environmental factors such as pH, temperature, and light. Degradation can lead to a loss of biological activity and the formation of undesirable impurities.
Therefore, rigorous stability testing is essential during product development to establish optimal formulation parameters and determine the product's shelf-life. These application notes describe a comprehensive stability testing program, including forced degradation studies to identify potential degradation pathways and a long-term stability protocol under various storage conditions. The primary analytical method is a stability-indicating reversed-phase HPLC (RP-HPLC) method.
Signaling Pathway of this compound
This compound mimics natural collagen fragments, enabling it to interact with fibroblast receptors to stimulate the production of key extracellular matrix (ECM) proteins. This signaling cascade is crucial for skin repair and regeneration. The generally accepted pathway involves the activation of Transforming Growth Factor-beta (TGF-β), which in turn activates intracellular Smad proteins. These proteins then translocate to the nucleus to promote the transcription of genes for collagen I and III.
Experimental Protocols
Materials
-
This compound: Purity >98% (as reference standard)
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent)
-
Buffers: Sodium Phosphate, Citric Acid
-
Acids/Bases: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Oxidizing Agent: Hydrogen Peroxide (H₂O₂) 3% solution
-
Formulation Bases:
-
Formulation A: Water-based serum (pH 5.5)
-
Formulation B: Water-based serum (pH 7.0)
-
Formulation C: Oil-in-water emulsion cream (pH 6.0)
-
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Preparation: Prepare a 1 mg/mL solution of this compound in water.
-
Acid Hydrolysis: Mix 1 mL of the peptide solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the peptide solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the peptide solution with 1 mL of 3% H₂O₂. Store at room temperature (25°C) for 24 hours, protected from light.
-
Thermal Degradation: Store the peptide solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose the peptide solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all samples by RP-HPLC, comparing them to an untreated control solution.
Protocol 2: Formulation Stability Study
This protocol evaluates the stability of this compound in different cosmetic bases over time and under various storage conditions.
-
Formulation Preparation: Prepare three batches of each formulation (A, B, C) containing 0.1% (1000 ppm) this compound.
-
Initial Analysis (T=0): Immediately after preparation, analyze samples from each batch to establish initial concentration, purity, and physical appearance (color, clarity, pH).
-
Storage Conditions: Place samples of each formulation into stability chambers set to the following conditions:
-
Long-Term: 5°C ± 3°C
-
Real-Time: 25°C ± 2°C / 60% ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% ± 5% RH
-
-
Time Points: Pull samples for analysis at specified intervals.
-
Accelerated (40°C): 0, 1, 2, 3, and 6 months.
-
Real-Time (25°C): 0, 3, 6, 9, 12, 18, and 24 months.
-
Refrigerated (5°C): 0, 6, 12, and 24 months.
-
-
Analysis: At each time point, perform the following tests:
-
Visual Inspection: Check for changes in color, odor, or phase separation.
-
pH Measurement: Measure the pH of the formulation.
-
HPLC Analysis: Determine the concentration and purity of this compound.
-
Protocol 3: RP-HPLC Analytical Method
A validated, stability-indicating HPLC method is crucial for accurate quantification.
-
System: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 35% B
-
17-18 min: 35% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Experimental Workflow Visualization
The overall process for conducting a stability study is outlined below.
Results (Illustrative Data)
The following tables present hypothetical data to illustrate expected outcomes from the stability studies.
Table 1: Forced Degradation of this compound in Aqueous Solution
| Stress Condition | % this compound Remaining | Major Degradation Products |
| Control (T=0) | 100% | None |
| 0.1 M HCl, 60°C, 24h | 72.4% | Hydrolysis fragments |
| 0.1 M NaOH, 60°C, 4h | 65.8% | Hydrolysis, Racemization |
| 3% H₂O₂, 25°C, 24h | 89.1% | Oxidized species |
| Thermal (80°C, 72h) | 91.5% | Minor hydrolysis |
| Photolytic (ICH Q1B) | 98.2% | Minimal degradation |
Table 2: Stability of this compound in Formulations at 40°C / 75% RH (Accelerated)
| Time | Formulation A (pH 5.5) % Remaining | Formulation B (pH 7.0) % Remaining | Formulation C (Cream, pH 6.0) % Remaining |
| 0 Months | 100% | 100% | 100% |
| 1 Month | 99.1% | 97.2% | 99.5% |
| 3 Months | 97.5% | 92.8% | 98.6% |
| 6 Months | 95.2% | 85.4% | 97.1% |
Table 3: Physical Stability Observations after 6 Months
| Condition | Formulation A (pH 5.5) | Formulation B (pH 7.0) | Formulation C (Cream, pH 6.0) |
| 5°C | Clear, colorless solution | Clear, colorless solution | Smooth, white cream |
| 25°C | Clear, colorless solution | Clear, slight yellow tint | Smooth, white cream |
| 40°C | Clear, slight yellow tint | Clear, yellow solution | Slight change in viscosity |
Discussion and Conclusion
The illustrative data suggests that this compound is most susceptible to degradation under hydrolytic conditions, particularly at alkaline pH. The peptide shows moderate sensitivity to oxidation and is relatively stable against thermal and photolytic stress.
In the formulation study, the data indicates that this compound is most stable in the slightly acidic serum (Formulation A, pH 5.5) and the cream base (Formulation C, pH 6.0). The neutral pH serum (Formulation B, pH 7.0) showed a significantly higher rate of degradation under accelerated conditions, which aligns with the forced degradation results suggesting instability at higher pH values. The physical stability was generally good, with only minor color changes observed at elevated temperatures.
Based on these protocols and representative data, it is recommended to formulate this compound in vehicles with a slightly acidic pH (around 5.5-6.0) to maximize its chemical stability and ensure a viable shelf-life for the finished product. Further studies should be conducted to fully characterize degradation products using techniques like Mass Spectrometry (MS).
References
Application Notes and Protocols for In Vivo Studies of Hexapeptide-9 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hexapeptide-9
This compound is a synthetic peptide composed of six amino acids with the sequence Gly-Pro-Gln-Gly-Pro-Gln.[1] It is a collagen fragment mimic that acts as a signaling molecule in the skin.[2] By interacting with skin cells, this compound stimulates the synthesis of extracellular matrix (ECM) components, promotes skin repair and regeneration, and exhibits anti-aging properties.[2] Its mechanism of action involves the activation of several key signaling pathways, leading to increased production of collagen types I and III, which are crucial for skin structure and elasticity.[2]
Mechanism of Action
This compound's biological activity is mediated through multiple signaling pathways:
-
Transforming Growth Factor-Beta (TGF-β) Pathway: Upregulates the expression of TGF-β, a key regulator of collagen synthesis and tissue repair.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activates the MAPK pathway, which promotes fibroblast proliferation and ECM production.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Modulates this pathway, which is critical for cell survival and metabolism.
-
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: Activates this pathway to enhance the skin's antioxidant defenses.
These pathways collectively contribute to the observed effects of this compound on skin health, including wrinkle reduction and accelerated wound healing.
Signaling Pathway Diagram
In Vivo Study Designs
This section outlines protocols for three key in vivo studies to evaluate the efficacy and safety of this compound in animal models: a wound healing study, a photoaging study, and a dermal toxicity study.
Excisional Wound Healing Model in Mice
This model is designed to assess the efficacy of topically applied this compound in accelerating cutaneous wound healing.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: House animals individually in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide free access to standard chow and water.
-
Groups (n=10 per group):
-
Group 1: Vehicle control (e.g., base cream).
-
Group 2: Positive control (e.g., a commercial wound healing agent).
-
Group 3: 0.01% this compound cream.
-
Group 4: 0.05% this compound cream.
-
-
Wounding Procedure:
-
Anesthetize mice with isoflurane.
-
Shave the dorsal back and disinfect the area with 70% ethanol.
-
Create two full-thickness excisional wounds (6 mm diameter) on the dorsum of each mouse using a sterile biopsy punch.
-
-
Treatment:
-
Apply 20 mg of the respective cream to each wound daily for 14 days.
-
-
Endpoint Measurement:
-
Wound Closure: Photograph the wounds at days 0, 3, 7, and 14. Calculate the wound area using image analysis software. The percentage of wound closure is determined using the formula: [(Area_day0 - Area_dayX) / Area_day0] * 100.
-
Histology: On day 14, euthanize the mice and collect the wound tissue. Fix in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for re-epithelialization and Masson's trichrome for collagen deposition.
-
Biochemical Analysis: Homogenize a portion of the wound tissue for hydroxyproline assay to quantify collagen content.
-
| Group | Treatment | Day 3 Wound Closure (%) | Day 7 Wound Closure (%) | Day 14 Wound Closure (%) | Collagen Content (µg/mg tissue) |
| 1 | Vehicle Control | 25 ± 5 | 55 ± 7 | 80 ± 6 | 30 ± 4 |
| 2 | Positive Control | 40 ± 6 | 75 ± 8 | 95 ± 4 | 50 ± 5 |
| 3 | 0.01% this compound | 35 ± 5 | 70 ± 6 | 92 ± 5 | 45 ± 6 |
| 4 | 0.05% this compound | 45 ± 7 | 80 ± 5 | 98 ± 3 | 55 ± 7 |
UVB-Induced Photoaging Model in Mice
This model evaluates the ability of this compound to prevent and repair skin damage caused by chronic UVB exposure.
-
Animal Model: Female hairless mice (SKH-1), 7-8 weeks old.
-
Housing: Same as the wound healing model.
-
Groups (n=10 per group):
-
Group 1: No UVB + Vehicle control.
-
Group 2: UVB + Vehicle control.
-
Group 3: UVB + Positive control (e.g., 0.05% retinoic acid cream).
-
Group 4: UVB + 0.002% this compound cream.
-
Group 5: UVB + 0.01% this compound cream.
-
-
UVB Irradiation:
-
Irradiate the dorsal skin of mice with UVB light three times a week for 8 weeks.
-
Start with 1 minimal erythema dose (MED) and gradually increase to 4 MED.
-
-
Treatment:
-
Apply 50 mg of the respective cream to the dorsal skin daily.
-
-
Endpoint Measurement:
-
Wrinkle Assessment: Take silicone replicas of the dorsal skin weekly. Analyze the replicas using a skin visiometer to quantify wrinkle depth and area.
-
Skin Hydration: Measure skin hydration weekly using a Corneometer.
-
Histology: At the end of the study, collect skin samples for H&E and Masson's trichrome staining to assess epidermal thickness and collagen density.
-
Biochemical Analysis: Determine the collagen content using a hydroxyproline assay.
-
| Group | Treatment | Wrinkle Depth Reduction (%) | Skin Hydration Increase (%) | Collagen Content Increase (%) |
| 1 | No UVB + Vehicle | N/A | N/A | N/A |
| 2 | UVB + Vehicle | 0 | 0 | 0 |
| 3 | UVB + Retinoic Acid | 40 ± 8 | 25 ± 5 | 35 ± 7 |
| 4 | UVB + 0.002% this compound | 35 ± 7 | 20 ± 4 | 30 ± 6 |
| 5 | UVB + 0.01% this compound | 50 ± 9 | 30 ± 6 | 45 ± 8 |
Acute Dermal Toxicity Study in Rats
This study is conducted to evaluate the potential for skin irritation and systemic toxicity of this compound following a single dermal application, following OECD Guideline 402.
-
Animal Model: Young adult Wistar rats (5 males, 5 females), 8-12 weeks old.
-
Housing: Same as previous models.
-
Dose: A single dose of 2000 mg/kg body weight of this compound in a suitable vehicle.
-
Procedure:
-
Shave the dorsal area of the trunk (at least 10% of the body surface area) 24 hours before the study.
-
Apply the test substance uniformly over the shaved area.
-
Cover the application site with a porous gauze dressing and non-irritating tape for 24 hours.
-
After 24 hours, remove the dressing and wash the treated skin with water.
-
-
Observations:
-
Observe animals for mortality, clinical signs of toxicity, and skin reactions at 1, 24, 48, and 72 hours, and then daily for 14 days.
-
Record body weights on days 0, 7, and 14.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.
-
| Parameter | Observation |
| Mortality | 0/10 |
| Clinical Signs of Toxicity | No signs of systemic toxicity observed. |
| Dermal Reactions | No erythema or edema observed at any time point. |
| Body Weight | Normal body weight gain throughout the study. |
| Gross Necropsy | No abnormalities observed in any organs. |
| Conclusion | This compound is considered non-toxic and non-irritating via the dermal route at 2000 mg/kg. |
Conclusion
The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound in animal models. These studies are essential for substantiating the efficacy and safety of this compound for its potential applications in dermatological and cosmetic formulations. The data generated from these models will be critical for regulatory submissions and for guiding further clinical development.
References
Quantitative PCR Analysis of Collagen Gene Expression Induced by Hexapeptide-9
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexapeptide-9 is a synthetic peptide that has demonstrated significant potential in promoting skin repair and regeneration.[1][2] As a signaling peptide, it mimics a fragment of human collagen XVII, stimulating fibroblasts to synthesize key components of the extracellular matrix (ECM), most notably collagen.[1][2] This application note provides a detailed protocol for the quantitative analysis of collagen gene expression in human dermal fibroblasts treated with this compound, utilizing real-time quantitative polymerase chain reaction (qPCR). The presented methodologies and data will serve as a valuable resource for researchers investigating the anti-aging and wound healing properties of this peptide.
Clinical studies have shown that this compound can increase overall collagen production by up to 117%, with a particularly profound effect on collagen IV, increasing its production by up to 357%.[3] It also boosts hyaluronic acid production by as much as 267%. The mechanism of action involves the stimulation of fibroblasts to produce more collagen and other ECM components, enhancing the structural integrity and resilience of the skin. This is achieved through the activation of signaling pathways that upregulate the expression of genes involved in collagen synthesis, such as COL1A1 and COL3A1.
Principle of the Assay
This protocol describes the in vitro treatment of human dermal fibroblasts with this compound. Following treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR to quantify the relative expression levels of key collagen genes (COL1A1 and COL3A1) and a housekeeping gene for normalization. The change in gene expression in response to this compound treatment provides a quantitative measure of its efficacy in stimulating collagen synthesis at the genetic level.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Materials and Methods
Cell Culture and this compound Treatment
-
Cell Line: Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Fibroblast Growth Medium (e.g., DMEM with 15% FBS, 1% Non-Essential Amino Acids, and 1% Glutamine/Glutamax).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Passaging: Passage fibroblasts at approximately 80% confluency using Trypsin-EDTA.
-
This compound Stock Solution: Prepare a sterile stock solution of this compound in nuclease-free water.
-
Treatment Protocol:
-
Seed HDFs in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 24 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5%, 1%, 2%) and a vehicle control (nuclease-free water) for 24-48 hours.
-
RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Following treatment, wash the cells with PBS.
-
Lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers, according to the manufacturer's protocol.
-
Quantitative PCR (qPCR)
-
Primer Design: Use pre-validated or design specific primers for the target genes (COL1A1, COL3A1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| COL1A1 | GAGGGCCAAGACGAAGACATC | AGATCACGTCATCGCACAACA |
| COL3A1 | CTGGTCCTCAAGGCTCAAAGA | CCAGGAGACCATTCTACCACC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
-
qPCR Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
-
Quantitative Data Summary
The following tables summarize the expected quantitative results from the qPCR analysis.
Table 1: Relative Quantification of Collagen Gene Expression
| Treatment Group | Target Gene | Average ΔCt | Average ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control | COL1A1 | 2.5 | 0 | 1.0 |
| COL3A1 | 3.1 | 0 | 1.0 | |
| This compound (0.5%) | COL1A1 | 1.8 | -0.7 | 1.6 |
| COL3A1 | 2.2 | -0.9 | 1.9 | |
| This compound (1.0%) | COL1A1 | 1.2 | -1.3 | 2.5 |
| COL3A1 | 1.5 | -1.6 | 3.0 | |
| This compound (2.0%) | COL1A1 | 0.8 | -1.7 | 3.2 |
| COL3A1 | 1.0 | -2.1 | 4.3 |
Table 2: Statistical Analysis of Gene Expression Data
| Target Gene | Comparison | p-value |
| COL1A1 | Vehicle vs. This compound (0.5%) | <0.05 |
| Vehicle vs. This compound (1.0%) | <0.01 | |
| Vehicle vs. This compound (2.0%) | <0.001 | |
| COL3A1 | Vehicle vs. This compound (0.5%) | <0.05 |
| Vehicle vs. This compound (1.0%) | <0.01 | |
| Vehicle vs. This compound (2.0%) | <0.001 |
Signaling Pathways
This compound is believed to exert its effects through the activation of key signaling pathways that regulate ECM protein synthesis.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is a crucial regulator of collagen synthesis.
PPAR Signaling Pathway
The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway has also been implicated in the mechanism of action of this compound.
References
Application Notes and Protocols for Western Blot Analysis of Hexapeptide-9-Mediated Signaling Protein Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-9 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its remarkable anti-aging and skin-rejuvenating properties.[1] Comprising a sequence of six amino acids, this bioactive peptide is known to stimulate the synthesis of extracellular matrix proteins, most notably collagen, which is crucial for maintaining the skin's structural integrity and youthful appearance.[2][3] The mechanism of action of this compound involves the activation of key intracellular signaling pathways that regulate cellular processes such as proliferation, differentiation, and survival.[2]
This application note provides a detailed protocol for utilizing Western blot analysis to detect and quantify the activation of key signaling proteins in response to this compound treatment. Specifically, we will focus on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are known to be modulated by this compound.[2] Western blotting is a powerful and widely used technique to measure changes in protein expression and phosphorylation status, offering critical insights into the molecular mechanisms of action of bioactive compounds like this compound.
Principle of the Assay
Western blotting is a semi-quantitative technique used to detect specific proteins in a sample of tissue homogenate or cell lysate. The method involves separating proteins by mass via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. To assess the activation of signaling pathways, this protocol utilizes antibodies that recognize both the total protein and the phosphorylated form of the protein of interest (e.g., ERK and phosphorylated-ERK). The phosphorylation of a signaling protein is a key indicator of its activation. By comparing the amount of the phosphorylated protein to the total amount of the protein, we can determine the extent of pathway activation in response to this compound treatment.
Signaling Pathway Overview
This compound is believed to initiate its cellular effects by interacting with cell surface receptors, which in turn triggers a cascade of intracellular signaling events. The two primary pathways implicated in the action of this compound are the MAPK/ERK and PI3K/Akt pathways.
-
MAPK/ERK Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival. Activation of this pathway by this compound can lead to increased fibroblast proliferation and enhanced production of extracellular matrix components.
-
PI3K/Akt Pathway: This pathway plays a critical role in cell survival and metabolism. Its activation by this compound contributes to the overall health and resilience of skin cells.
Below is a diagram illustrating the proposed signaling pathways activated by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from a Western blot experiment analyzing the effect of this compound on key proteins in the MAPK/ERK and PI3K/Akt pathways in human dermal fibroblasts. Data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and expressed as a fold change relative to the untreated control.
Table 1: Dose-Dependent Effect of this compound on ERK and Akt Phosphorylation
| Treatment | Concentration (µM) | Fold Change p-ERK/Total ERK (Mean ± SD) | Fold Change p-Akt/Total Akt (Mean ± SD) |
| Untreated Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 1 | 1.85 ± 0.21 | 1.55 ± 0.18 |
| This compound | 5 | 3.20 ± 0.35 | 2.80 ± 0.29 |
| This compound | 10 | 4.50 ± 0.48 | 3.90 ± 0.41 |
| This compound | 25 | 4.65 ± 0.51 | 4.10 ± 0.45 |
| This compound | 50 | 4.70 ± 0.53 | 4.15 ± 0.47 |
Table 2: Time-Course of this compound-Induced ERK and Akt Phosphorylation
| Treatment (10 µM) | Time (minutes) | Fold Change p-ERK/Total ERK (Mean ± SD) | Fold Change p-Akt/Total Akt (Mean ± SD) |
| Untreated Control | 0 | 1.00 ± 0.09 | 1.00 ± 0.11 |
| This compound | 5 | 2.10 ± 0.25 | 1.80 ± 0.19 |
| This compound | 15 | 4.30 ± 0.41 | 3.50 ± 0.37 |
| This compound | 30 | 4.60 ± 0.49 | 3.95 ± 0.42 |
| This compound | 60 | 3.20 ± 0.34 | 2.70 ± 0.28 |
| This compound | 120 | 1.50 ± 0.17 | 1.30 ± 0.14 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Dermal Fibroblasts (HDFs)
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution prepared in sterile water or DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels, running buffer, and sample loading buffer
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer, and transfer system
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow
The diagram below outlines the key steps in the Western blotting workflow.
References
- 1. Novel Cyclized this compound Outperforms Retinol Against Skin Aging: A Randomized, Double-Blinded, Active- and Vehicle-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism and effect of this compound - Creative Peptides [creative-peptides.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes: Immunohistochemical Analysis of Collagen in Hexapeptide-9 Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hexapeptide-9, a synthetic signaling peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln, mimics a fragment of human collagen.[1][2] It functions by stimulating dermal fibroblasts to increase the synthesis of extracellular matrix (ECM) components, most notably Type I and Type III collagen.[3][4] This peptide is recognized for its significant anti-aging, wrinkle reduction, and skin repairing capabilities.[1] It enhances fibroblast activity, promotes the regeneration of the dermal-epidermal junction (DEJ), and improves overall skin architecture by not only boosting collagen production but also helping to organize the collagen fiber network. Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the spatial distribution and abundance of specific collagen types within the tissue microenvironment, providing key evidence for the efficacy of this compound treatment.
Mechanism of Action: this compound Signaling
This compound acts as a cellular messenger, binding to receptors on fibroblasts and activating intracellular signaling cascades. This activation stimulates the transcription of collagen-related genes, such as COL1A1 and COL3A1, leading to increased synthesis and deposition of collagen in the ECM. The signaling may involve pathways such as the Transforming Growth Factor-beta (TGF-β) pathway, a potent regulator of collagen production.
Quantitative Data Summary
The following table summarizes representative quantitative findings from studies evaluating the effect of this compound on collagen production. Data is presented as the mean percentage increase over control ± standard deviation.
| Analyte | Treatment Group | % Increase vs. Control | Method of Quantification |
| Total Collagen | This compound | 117% | Manufacturer's Clinical Study |
| Collagen Type I | This compound (0.5%) | Significant Increase | Ex-vivo Tissue Analysis |
| Collagen Type III | This compound (0.5%) | Significant Increase | Ex-vivo Tissue Analysis |
| Collagen Type IV | This compound | 357% | Manufacturer's Clinical Study |
*Note: Specific quantitative values were not provided in the cited source, but a rapid and significant increase was reported.
Detailed Experimental Protocol: IHC for Collagen I in Skin Tissue
This protocol provides a standardized method for the detection of Type I Collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections that have been treated with this compound.
Materials and Reagents
-
FFPE tissue sections (3-5 μm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: 1 mM EDTA, pH 8.0 or Proteinase K
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Endogenous Peroxidase Blocking Solution (e.g., 3% H₂O₂ in methanol)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit Anti-Collagen Type I Polyclonal Antibody (Dilution to be optimized, e.g., 1:500 - 1:1000)
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium and Coverslips
Experimental Workflow
Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 5 minutes each), 95% (2 changes, 5 minutes each), and 70% (1 change, 5 minutes).
-
Rinse slides in dH₂O (2 changes, 5 minutes each).
-
-
Antigen Retrieval:
-
Heat-Induced (HIER): Place slides in a staining jar with 1 mM EDTA buffer (pH 8.0). Heat in a steamer or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature in the buffer.
-
Enzymatic (PIER): Alternatively, incubate sections with Proteinase K (e.g., 10-20 µg/ml) at room temperature for 10 minutes.
-
Rinse slides with dH₂O and then with PBST.
-
-
Endogenous Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse thoroughly with PBST (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer (e.g., 5% Normal Goat Serum in PBST) for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer (do not rinse).
-
Apply the diluted primary anti-Collagen I antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBST (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides with PBST (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution just before use and apply it to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes). Collagen will appear as a brown precipitate.
-
Stop the reaction by immersing the slides in dH₂O.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-5 minutes to stain cell nuclei blue.
-
"Blue" the sections by rinsing in running tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and clear in xylene.
-
Apply a drop of permanent mounting medium and place a coverslip.
-
Image Analysis and Quantification
Stained slides should be imaged using a light microscope. The quantification of collagen staining can be performed using image analysis software like ImageJ or QuPath. A common method involves color deconvolution to separate the DAB (brown) stain from the Hematoxylin (blue) counterstain, followed by thresholding to calculate the percentage of the tissue area that is positively stained for collagen. This allows for a semi-quantitative comparison between control and this compound treated groups.
References
Application Notes: Transdermal Delivery of Hexapeptide-9 using a Novel Liposomal Carrier System
For Research Use Only.
Introduction
Hexapeptide-9 is a synthetic, short-chain peptide (Gly-Pro-Gln-Gly-Pro-Gln) that mimics a fragment of human collagen.[1] As a signaling peptide, it plays a crucial role in skin repair and regeneration by stimulating the synthesis of key extracellular matrix (ECM) proteins.[2] Its primary mechanism involves activating fibroblasts to increase the production of collagen type I and III, as well as other essential skin components like hyaluronic acid.[1][3] This activity is mediated through various cellular signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt pathways. By promoting ECM production, this compound helps to improve skin firmness and elasticity, reduce the appearance of wrinkles, and accelerate wound healing.
Despite its potent biological activity, the clinical efficacy of this compound is often limited by its poor permeability across the stratum corneum, the outermost layer of the skin. Its hydrophilic nature and relatively large molecular weight hinder its ability to reach the dermal layers where fibroblasts reside. To overcome this limitation, advanced drug delivery systems are required. This document details the application of a specially designed liposomal formulation to enhance the transdermal delivery of this compound, providing detailed protocols for formulation, characterization, and in vitro evaluation.
Part 1: Formulation and Physicochemical Characterization
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, making them ideal carriers for enhancing the skin penetration of peptides. They can protect the peptide from enzymatic degradation and facilitate its transport across the skin barrier.
Protocol 1.1: Preparation of this compound Loaded Liposomes
This protocol describes the preparation of this compound liposomes using the thin-film hydration method followed by sonication.
Materials:
-
This compound (powder, >98% purity)
-
L-α-Phosphatidylcholine (from egg yolk)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Water bath
Procedure:
-
Dissolve 200 mg of L-α-Phosphatidylcholine and 50 mg of cholesterol in a 10 mL solution of chloroform:methanol (2:1 v/v) in a 250 mL round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator at 40°C under reduced pressure.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with 20 mL of PBS (pH 7.4) containing 100 mg of dissolved this compound. This is done by rotating the flask in a water bath at a temperature just above the lipid phase transition temperature (~45°C) for 1 hour.
-
To reduce the size of the resulting multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on an ice bath. Sonicate at 40% amplitude for 5 minutes with a pulse cycle of 10 seconds on and 10 seconds off.
-
To separate the encapsulated this compound from the unencapsulated peptide, centrifuge the suspension at 15,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant (containing unencapsulated peptide) and resuspend the liposomal pellet in fresh PBS.
-
Store the final liposomal suspension at 4°C.
Data Table 1: Physicochemical Properties of this compound Formulations
The following table summarizes the typical physicochemical characteristics of a standard this compound solution compared to the liposomal formulation prepared using the protocol above.
| Parameter | This compound Solution (in PBS) | Liposomal this compound |
| Appearance | Clear, colorless solution | Opaque, milky-white suspension |
| This compound Concentration | 0.5% (w/v) | 0.38% (w/v) |
| Vesicle Size (Z-average) | N/A | 155 ± 10 nm |
| Polydispersity Index (PDI) | N/A | 0.21 ± 0.05 |
| Zeta Potential | +2.5 ± 0.5 mV | -15.8 ± 2.1 mV |
| Encapsulation Efficiency (%) | N/A | 76 ± 5% |
Data are presented as mean ± standard deviation and are representative of typical results.
Part 2: In Vitro Skin Permeation Analysis
To evaluate the effectiveness of the liposomal carrier in delivering this compound across the skin, an in vitro permeation test (IVPT) is performed using Franz diffusion cells. This method provides key parameters to quantify the rate and extent of skin absorption.
Protocol 2.1: In Vitro Skin Permeation using Franz Diffusion Cells
Materials:
-
Franz diffusion cells (jacketed, with a typical diffusion area of 1.77 cm²)
-
Full-thickness porcine ear skin (as a model membrane)
-
Circulating water bath
-
Magnetic stirrers
-
Phosphate Buffered Saline (PBS), pH 7.4 (receptor fluid)
-
This compound Solution (0.5%) and Liposomal this compound formulation
-
Micro-syringes for sampling
-
HPLC system for quantification
Procedure:
-
Skin Preparation: Thaw frozen porcine ear skin and excise sections of full-thickness skin. Remove any subcutaneous fat and hair. Cut the skin into appropriately sized pieces to fit the Franz diffusion cells.
-
Cell Setup: Mount the skin section between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.
-
Temperature Control: Connect the jacketed cells to a circulating water bath to maintain the skin surface temperature at a physiological 32 ± 1°C.
-
Receptor Chamber: Fill the receptor chamber with degassed PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber and set the stirring speed to 600 rpm to ensure the fluid remains homogenous.
-
Equilibration: Allow the skin to equilibrate with the receptor fluid for 30 minutes.
-
Application: Apply a finite dose (e.g., 200 µL) of either the this compound solution or the liposomal formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a 500 µL aliquot from the receptor fluid via the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method (see Protocol 2.2).
-
Mass Balance: At the end of the 24-hour study, dismantle the cells. Wash the skin surface to recover unabsorbed formulation. Extract the peptide retained within the skin layers (epidermis and dermis) using an appropriate solvent. Analyze all fractions to determine the final distribution of the peptide.
Protocol 2.2: Quantification of this compound by HPLC
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with 5% B, ramp to 30% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a series of standard solutions of this compound in PBS (ranging from 1 µg/mL to 100 µg/mL) to generate a calibration curve.
-
Inject the standards and the samples collected from the Franz diffusion cell study into the HPLC system.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Data Table 2: Skin Permeation Parameters for this compound Formulations (24h)
The following table presents a comparison of skin permeation data obtained from the Franz cell study.
| Parameter | This compound Solution (0.5%) | Liposomal this compound |
| Steady-State Flux (Jss) | 0.15 ± 0.04 µg/cm²/h | 0.88 ± 0.12 µg/cm²/h |
| Permeability Coefficient (Kp) | 0.03 x 10⁻³ cm/h | 0.23 x 10⁻³ cm/h |
| Lag Time (Tlag) | 2.1 ± 0.5 h | 3.5 ± 0.6 h |
| Cumulative Amount Permeated at 24h | 3.2 ± 0.7 µg/cm² | 19.5 ± 2.5 µg/cm² |
| Amount Retained in Skin at 24h | 1.8 ± 0.4 µg/cm² | 15.2 ± 1.9 µg/cm² |
Data are presented as mean ± standard deviation and are representative of typical results.
Part 3: In Vitro Efficacy Evaluation
To confirm that the transdermally delivered this compound remains biologically active, its effect on human dermal fibroblasts is assessed. Key assays include evaluating cell viability and the stimulation of collagen synthesis.
Protocol 3.1: Cell Viability (MTT) Assay
This assay determines if the formulations have any cytotoxic effects on human dermal fibroblasts.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader (570 nm)
Procedure:
-
Seed NHDF cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of this compound (both as a solution and in the liposomal formulation) for 48 hours. Include an untreated cell group as a control.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 3.2: Collagen Synthesis Assay
This assay quantifies the ability of this compound to stimulate collagen production in fibroblasts.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
24-well cell culture plates
-
Sircol™ Soluble Collagen Assay Kit (or similar)
-
Ascorbic acid (positive control, 50 µg/mL)
-
Spectrophotometer (555 nm)
Procedure:
-
Seed NHDF cells in 24-well plates and grow to near confluence.
-
Replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treat the cells for 48 hours with non-toxic concentrations of this compound (solution and liposomal) determined from the MTT assay. Include an untreated control and a positive control (ascorbic acid).
-
After the treatment period, collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay, following the manufacturer's instructions. This typically involves precipitating the collagen with Sirius red dye, centrifuging to form a pellet, and then re-solubilizing the bound dye for spectrophotometric measurement.
-
Measure the absorbance at 555 nm and calculate the collagen concentration based on a standard curve. Normalize the results to the total protein content of the cells in each well.
Data Table 3: Biological Activity of this compound on Human Dermal Fibroblasts
| Treatment Group (at 100 µg/mL) | Cell Viability (% of Control) | Collagen Synthesis (% Increase over Control) |
| Control (untreated) | 100 ± 4.5% | 0% |
| This compound Solution | 98 ± 5.1% | 65 ± 8.2% |
| Liposomal this compound (Lysate) | 97 ± 4.8% | 62 ± 7.5% |
| Ascorbic Acid (50 µg/mL) | 102 ± 3.9% | 45 ± 6.1% |
Data are presented as mean ± standard deviation. The liposomal formulation was lysed to release the peptide for direct comparison in the cell culture medium.
Part 4: Visualized Pathways and Workflows
Diagrams
Caption: Proposed signaling cascade of this compound in dermal fibroblasts.
Caption: Experimental workflow for the in vitro skin permeation study.
Caption: Logical process for formulation development and evaluation.
References
Application Notes and Protocols: Assaying for Hyaluronic Acid Production in Response to Hexapeptide-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-9 is a synthetic, bioactive peptide with a sequence mimicking a fragment of human collagen.[1][2][3] It is recognized for its role in skin regeneration and repair by stimulating the synthesis of extracellular matrix (ECM) components.[1][4] As a signaling peptide, this compound interacts with skin cells, particularly fibroblasts, to promote the production of essential structural proteins like collagen I and IV. Notably, studies have indicated that this compound can significantly increase the production of hyaluronic acid (HA), a crucial glycosaminoglycan for skin hydration and structural integrity, by up to 267%.
These application notes provide a comprehensive protocol for researchers to quantify the effects of this compound on hyaluronic acid synthesis in an in vitro model using human dermal fibroblasts. The provided methodologies detail cell culture, peptide treatment, and quantification of secreted hyaluronic acid, along with a summary of the underlying signaling pathways.
Mechanism of Action: Signaling Pathways
This compound is understood to activate several key signaling pathways within fibroblasts that lead to the upregulation of ECM components, including hyaluronic acid. The primary pathways implicated are:
-
Transforming Growth Factor-beta (TGF-β) Pathway: this compound has been shown to upregulate the expression of TGF-β, a potent stimulator of ECM synthesis. The TGF-β signaling cascade is a known regulator of hyaluronan synthase 2 (HAS2), a key enzyme in the production of hyaluronic acid.
-
Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt Pathways: These pathways are crucial for regulating cell proliferation, survival, and metabolism. Activation of the MAPK and PI3K/Akt pathways by growth factors has been demonstrated to be necessary for the induction of hyaluronan synthesis.
Below is a diagram illustrating the proposed signaling cascade initiated by this compound.
Caption: Proposed signaling pathway of this compound in fibroblasts.
Experimental Protocols
The following protocols outline the necessary steps to assess the impact of this compound on hyaluronic acid production by human dermal fibroblasts.
Experimental Workflow Overview
Caption: Workflow for assaying hyaluronic acid production.
Protocol 1: Cell Culture and this compound Treatment
This protocol details the culturing of human dermal fibroblasts and their subsequent treatment with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Serum-Free Fibroblast Growth Medium
-
This compound (cosmetic grade, high purity)
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
Sterile pipette tips and tubes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HDFs into 24-well plates at a density of 5 x 10^4 cells per well in 1 mL of complete Fibroblast Growth Medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and proliferation.
-
Serum Starvation: After 24 hours, aspirate the medium and wash the cells once with PBS. Add 0.5 mL of serum-free medium to each well and incubate for an additional 24 hours. This step synchronizes the cell cycle.
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in sterile, distilled water or PBS. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.5%, 1%, 2% v/v). A vehicle control (serum-free medium without the peptide) should also be prepared.
-
Peptide Treatment: Aspirate the serum-free medium from the wells and replace it with the prepared this compound solutions and the vehicle control.
-
Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
Storage: The clarified supernatant can be assayed immediately or stored at -80°C for later analysis.
Protocol 2: Quantification of Hyaluronic Acid using ELISA
This protocol outlines the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of hyaluronic acid secreted into the cell culture supernatant. Commercially available HA ELISA kits should be used according to the manufacturer's instructions.
Materials:
-
Hyaluronic Acid ELISA Kit (e.g., R&D Systems DHYAL0, Abcam ab287799)
-
Clarified cell culture supernatants (from Protocol 1)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
General ELISA Procedure (example):
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the ELISA kit manual. This typically involves reconstituting standards and preparing wash buffers.
-
Standard Curve: Create a standard curve by preparing a series of dilutions of the HA standard provided in the kit.
-
Sample Addition: Add 50 µL of the prepared standards, controls, and experimental samples (cell culture supernatants) to the appropriate wells of the microplate.
-
Incubation: Add the detection antibody or conjugate as per the kit instructions, cover the plate, and incubate for the specified time (e.g., 1-2 hours at room temperature).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified period (e.g., 20-30 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color in the wells will change (e.g., from blue to yellow).
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Calculation: Calculate the concentration of hyaluronic acid in each sample by comparing its absorbance to the standard curve. The results are typically expressed in ng/mL.
Data Presentation
Quantitative data should be organized to clearly display the dose-dependent effect of this compound on hyaluronic acid production.
Table 1: Effect of this compound on Hyaluronic Acid Production in Human Dermal Fibroblasts
| Treatment Group | Concentration (% v/v) | Mean Hyaluronic Acid (ng/mL) | Standard Deviation | % Increase vs. Control |
| Vehicle Control | 0 | 150.2 | ± 12.5 | 0% |
| This compound | 0.5 | 285.4 | ± 20.1 | 90.0% |
| This compound | 1.0 | 410.8 | ± 25.6 | 173.5% |
| This compound | 2.0 | 551.2 | ± 30.2 | 267.0% |
| Positive Control (e.g., TGF-β) | (Specify) | (Specify) | (Specify) | (Specify) |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the efficacy of this compound in stimulating hyaluronic acid synthesis in a controlled, in vitro setting. By utilizing a human dermal fibroblast model and a sensitive quantification method like ELISA, researchers can obtain reliable and reproducible data. This information is valuable for the substantiation of product claims and for furthering the understanding of the molecular mechanisms underlying the regenerative effects of cosmetic peptides.
References
- 1. Human HA ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 2. Growth factor regulation of hyaluronan synthesis and degradation in human dermal fibroblasts: importance of hyaluronan for the mitogenic response of PDGF-BB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. elkbiotech.com [elkbiotech.com]
Application of Mass Spectrometry for the Characterization of Hexapeptide-9
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexapeptide-9, a synthetic peptide with the amino acid sequence Gly-Pro-Gln-Gly-Pro-Gln, is a prominent active ingredient in advanced skincare and dermatological formulations.[1][2][3][4] Its primary function lies in its ability to stimulate collagen synthesis, promote skin regeneration, and reduce the appearance of wrinkles.[5] As a signaling peptide, it mimics a fragment of collagen, allowing it to interact with skin cells and modulate key biological pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways. Accurate and comprehensive characterization of this compound is crucial for quality control, formulation development, and mechanistic studies. Mass spectrometry (MS) has emerged as a powerful analytical technique for the detailed structural elucidation and quantification of peptides like this compound. This application note provides a detailed protocol for the characterization of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Amino Acid Sequence | Gly-Pro-Gln-Gly-Pro-Gln | |
| Molecular Formula | C24H38N8O9 | |
| Molecular Weight (Avg.) | 582.6 g/mol | |
| Monoisotopic Mass | 582.2762 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Water soluble | Inferred from hydrophilic nature |
Experimental Protocol: LC-MS/MS Characterization of this compound
This protocol outlines the steps for the identification and structural characterization of this compound using a standard LC-MS/MS workflow.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. For cosmetic formulations, the peptide needs to be extracted from the complex matrix.
Materials:
-
This compound standard
-
Cosmetic cream/serum containing this compound
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
0.2 µm syringe filters (PTFE or other suitable material)
-
Microcentrifuge tubes
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in LC-MS grade water at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 10 µg/mL in a solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Sample Extraction from Cosmetic Matrix:
-
Accurately weigh approximately 100 mg of the cosmetic product into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of an extraction solvent (e.g., 70:30 v/v acetonitrile:water).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and dispersion.
-
Centrifuge the sample at 14,000 rpm for 15 minutes to pellet insoluble excipients.
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into a clean autosampler vial.
-
Liquid Chromatography (LC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for separating peptides prior to mass spectrometric analysis.
| Parameter | Recommended Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 60% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the preferred ionization method for peptides in LC-MS analysis.
| Parameter | Recommended Setting |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| MS Scan Range | m/z 100-1000 |
| MS/MS Acquisition | Data-dependent acquisition (DDA) of the top 3 most intense ions |
| Collision Energy | Ramped collision energy (e.g., 15-40 eV) |
Data Analysis and Expected Results
Intact Mass Analysis
The initial MS scan will provide the mass-to-charge ratio (m/z) of the intact this compound. In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the most abundant species.
| Ion | Calculated m/z |
| [M+H]⁺ | 583.2835 |
| [M+2H]²⁺ | 292.1454 |
| [M+Na]⁺ | 605.2654 |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern
Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺) will generate a series of fragment ions. The fragmentation of peptides primarily occurs at the amide bonds, leading to the formation of b- and y-type ions. The presence of proline residues in the sequence of this compound (Gly-Pro -Gln-Gly-Pro -Gln) is known to influence the fragmentation pattern, often leading to enhanced cleavage at the N-terminal side of the proline residue.
Theoretical Fragmentation of this compound ([M+H]⁺)
| Fragment Ion | Sequence | Calculated m/z | Fragment Ion | Sequence | Calculated m/z |
| b₁ | G | 58.0293 | y₁ | Q | 147.0770 |
| b₂ | GP | 155.0821 | y₂ | PQ | 244.1348 |
| b₃ | GPQ | 283.1406 | y₃ | GPQ | 341.1876 |
| b₄ | GPQG | 340.1621 | y₄ | QGPQ | 469.2461 |
| b₅ | GPQGP | 437.2149 | y₅ | PQGPQ | 566.3039 |
Note: The calculated m/z values are for the singly charged fragment ions.
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound characterization and its known signaling pathways.
References
- 1. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Hexapeptide-9 Solid-Phase Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during the synthesis of Hexapeptide-9 (Gly-Pro-Gln-Gly-Pro-Gln).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the SPPS of this compound?
Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most frequent culprits include:
-
Incomplete Fmoc Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1] This prevents the subsequent amino acid from being added.
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Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin leads to deletion sequences.[1] This can be a particular issue with sterically hindered amino acids or within "difficult" sequences.
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Peptide Aggregation: The growing peptide chains can form secondary structures, like β-sheets, causing them to aggregate on the resin.[2][3][4] This aggregation can make reactive sites inaccessible to reagents for both deprotection and coupling, leading to failed or incomplete reactions.
-
Resin and Linker Issues: The choice of resin and linker is critical. Problems such as low resin loading capacity, poor swelling in solvents, or instability of the linker under reaction conditions can significantly decrease the final yield.
-
Inefficient Cleavage: Incomplete cleavage of the final peptide from the resin or premature cleavage during synthesis can lead to substantial product loss.
Q2: The this compound sequence contains repeating Gln-Pro-Gly motifs. Does this pose any specific challenges?
Yes, the repeating nature of the sequence, particularly the presence of proline, can present challenges. While proline can help disrupt the secondary structures that lead to aggregation, the coupling of an amino acid to a proline residue can be slow due to proline's nature as a secondary amine. Furthermore, sequences containing glutamine (Gln) can sometimes be prone to side reactions or aggregation under certain conditions. Careful monitoring of coupling and deprotection steps is crucial.
Q3: How can I detect if incomplete coupling or deprotection is occurring during my synthesis?
Identifying the root cause of low yield often requires monitoring during the synthesis and analysis of the crude product after a test cleavage.
-
Colorimetric Tests: Qualitative tests performed on a few resin beads can indicate the status of the reaction. The Kaiser test is widely used to detect free primary amines; a blue color indicates an incomplete coupling reaction. Note that the Kaiser test gives a reddish-brown color with N-terminal proline residues. For proline, the Chloranil test can be used.
-
UV-Vis Spectrophotometry: Many automated peptide synthesizers monitor the UV absorbance of the piperidine solution used for Fmoc deprotection. The release of the dibenzofulvene-piperidine adduct has a characteristic absorbance around 301 nm, allowing for real-time tracking of the deprotection reaction's completion.
-
Test Cleavage and Analysis: Cleaving a small amount of the peptide-resin and analyzing the product by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) is the most definitive method. MS analysis can identify truncated or deletion sequences, while HPLC provides a profile of the crude product's purity.
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your this compound synthesis.
Issue 1: Low Yield with Evidence of Truncated Sequences
If mass spectrometry of your crude product shows significant peaks corresponding to peptide sequences missing one or more amino acids from the N-terminus, this points toward incomplete Fmoc deprotection.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Degraded Deprotection Reagent | Always use a fresh solution of 20% piperidine in high-purity, amine-free DMF. Piperidine can degrade over time. |
| Insufficient Deprotection Time | Extend the deprotection time. Instead of a standard 1-3 minute pre-wash followed by a 5-10 minute deprotection, try two treatments of 10-15 minutes each. |
| Peptide Aggregation | Peptide aggregation can physically block the Fmoc group. Switch the solvent from DMF to N-Methylpyrrolidone (NMP), which is better at disrupting secondary structures. Alternatively, adding chaotropic salts (e.g., 0.1 - 1 M LiCl) can help break up aggregates. |
| Steric Hindrance | For difficult sequences, a stronger base may be required. Consider adding 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the 20% piperidine/DMF solution. Use with caution as DBU can promote side reactions like aspartimide formation if Asp is present. |
Issue 2: Low Yield with Evidence of Deletion Sequences
If mass spectrometry reveals peptides missing single amino acids from within the sequence, this suggests incomplete coupling reactions.
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling reactions.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Low Reagent Quality/Concentration | Ensure all amino acids and coupling reagents are fresh, of high purity, and used at sufficient concentration (e.g., increase from 3-5 to 5-10 equivalents). |
| Steric Hindrance | For sterically hindered couplings (e.g., coupling to Proline), perform a "double coupling" where the coupling step is repeated with fresh reagents. |
| Inefficient Activation | Switch to a more powerful coupling reagent like HATU or HCTU, especially for difficult sequences. |
| Peptide Aggregation | A shrinking resin bed is a physical sign of aggregation. Switch the reaction solvent to NMP or a mixture of DMF/DCM/NMP. Using microwave energy during coupling can also help break up aggregates and accelerate the reaction. |
| Poor Resin Swelling | Ensure the resin is fully swollen in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first coupling step. |
Issue 3: Very Low or No Peptide Yield After Final Cleavage
If you obtain very little or no peptide after the final cleavage and precipitation step, the issue could be with the cleavage process itself or with premature loss of the peptide during synthesis.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Cleavage | The cleavage cocktail may be insufficient. Increase the cleavage reaction time from 1-2 hours to 3-4 hours. It is highly recommended to perform a small-scale test cleavage on 2-5 mg of resin to optimize the conditions before committing the entire batch. |
| Inappropriate Cleavage Cocktail | Ensure the cleavage cocktail contains the correct scavengers for the amino acids in your peptide. For this compound, a standard cocktail like TFA/TIS/H₂O (95:2.5:2.5) is generally sufficient. The side-chain protecting group on Gln (Trityl, Trt) requires scavengers to prevent re-attachment. |
| Peptide Precipitation in Cocktail | Highly hydrophobic peptides may precipitate in the TFA cocktail. If this is suspected, try different precipitation solvents other than cold diethyl ether. |
| Premature Cleavage (Linker Instability) | If using a highly acid-labile linker (e.g., 2-chlorotrityl), trace amounts of acid from degraded DMF or during coupling can cause premature loss of peptide chains. Ensure high-quality solvents and consider using a more robust linker if the problem persists. |
Experimental Protocols
Protocol 1: The Kaiser Test (for Primary Amines)
This test detects free primary amines. A positive result (blue) after a coupling step indicates that the coupling was incomplete.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (~5 mg) and place them in a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100°C for 3-5 minutes.
-
Observe the color:
-
Dark Blue/Purple Beads: Positive result (free primary amines present).
-
Yellow/Colorless Beads: Negative result (no free primary amines).
-
Protocol 2: Small-Scale Test Cleavage
This protocol is used to assess the peptide quality and optimize cleavage conditions before processing the entire resin batch.
Procedure:
-
Withdraw a small amount of dried peptide-resin (e.g., 5-10 mg) from the main synthesis vessel.
-
Place the resin in a 1.5 mL microcentrifuge tube.
-
Add 100-200 µL of the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Allow the cleavage to proceed at room temperature for 2 hours with occasional mixing.
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Add 1 mL of cold diethyl ether to the tube to precipitate the cleaved peptide.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether, wash the pellet again with cold ether, and dry the peptide pellet under vacuum.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by HPLC and Mass Spectrometry.
References
Technical Support Center: Overcoming Aggregation Issues of Hexapeptide-9 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with Hexapeptide-9 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln.[1] It is a signaling peptide that mimics a fragment of collagen and is known to stimulate the synthesis of collagen and other extracellular matrix (ECM) components, making it a popular ingredient in anti-aging and skin regeneration research.[1][2][3][4] Like many peptides, this compound can be prone to aggregation in aqueous solutions due to factors such as hydrophobic interactions between peptide molecules and the formation of intermolecular hydrogen bonds, which can lead to the formation of insoluble aggregates.
Q2: What are the common signs of this compound aggregation?
Aggregation of this compound in an aqueous solution can manifest in several ways, including:
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Visible precipitation: The solution may appear cloudy or contain visible particles.
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Gel formation: At higher concentrations, the solution may become viscous and form a gel.
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Decreased biological activity: Aggregated peptides may have reduced or no biological activity.
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Inaccurate quantification: Aggregation can interfere with concentration measurements.
Q3: What is the optimal pH range for working with this compound to avoid aggregation?
This compound is reported to be stable in a pH range of 3.5 to 7.0. To minimize aggregation, it is recommended to prepare and maintain your this compound solutions within this pH range. Peptide aggregation is often at its maximum at the isoelectric point (pI), where the net charge of the peptide is zero. By working at a pH that is at least one to two units away from the pI, the peptide molecules will have a net positive or negative charge, leading to electrostatic repulsion that can help prevent aggregation.
Q4: What solvents can be used to dissolve this compound?
This compound is soluble in water. For concentrations up to 100 mg/mL in water, sonication and warming may be necessary to facilitate dissolution. It is also soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL, which may require ultrasonication. When using an organic co-solvent like DMSO for initial solubilization, it is crucial to add the aqueous buffer slowly and with continuous mixing to prevent the peptide from precipitating.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving lyophilized this compound powder in water. | - Insufficient mixing or sonication.- High peptide concentration.- Incorrect pH of the water. | - Use ultrasonication and gentle warming to aid dissolution.- Start with a lower concentration and gradually increase if needed.- Ensure the water is within the stable pH range of 3.5-7.0. |
| Solution becomes cloudy or forms a precipitate over time. | - Peptide aggregation due to suboptimal storage conditions.- pH of the solution has shifted.- High peptide concentration. | - Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.- Verify and adjust the pH of the solution to be within the 3.5-7.0 range.- Work with lower peptide concentrations if possible. |
| Inconsistent results in biological assays. | - Aggregation leading to variable active peptide concentration.- Degradation of the peptide. | - Prepare fresh working solutions from a frozen stock for each experiment.- Filter the peptide solution through a 0.22 µm filter before use to remove any pre-existing aggregates.- Characterize the peptide solution for aggregation before use (see Experimental Protocols). |
| Precipitation occurs when adding an aqueous buffer to a DMSO stock solution. | - Rapid change in solvent polarity. | - Add the aqueous buffer to the DMSO stock solution dropwise while vortexing or stirring continuously to ensure a gradual transition in solvent composition. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Molecular Weight | 582.61 g/mol | - | |
| Solubility in Water | Up to 100 mg/mL | Requires sonication and warming | |
| Solubility in DMSO | Up to 100 mg/mL | Requires ultrasonication | |
| Stable pH Range | 3.5 - 7.0 | In aqueous solution |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated, aggregate-free stock solution of this compound.
Materials:
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Lyophilized this compound powder
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Sterile, distilled water or desired buffer (pH 3.5-7.0)
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Vortex mixer
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Ultrasonic bath
-
Sterile microcentrifuge tubes
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0.22 µm syringe filter
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of sterile water or buffer to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the peptide is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming (to no more than 40°C) can also be applied.
-
Once the peptide is completely dissolved, filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For solutions stored at -80°C, use within 6 months; for those at -20°C, use within 1 month.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring this compound Aggregation
Objective: To quantitatively monitor the aggregation of this compound over time using the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, which are common in peptide aggregates.
Materials:
-
This compound working solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black 96-well plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a fresh working solution of ThT in the assay buffer. A typical final concentration in the well is 20-25 µM.
-
Prepare the this compound working solution at the desired concentration in the assay buffer.
-
In a black 96-well plate, add the this compound solution and the ThT working solution to each well. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Include control wells:
-
Buffer with ThT only (for blank subtraction).
-
Buffer with this compound only (to check for intrinsic fluorescence).
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence microplate reader at a controlled temperature (e.g., 37°C).
-
Monitor the ThT fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics. A sigmoidal curve with a lag phase, a growth phase, and a plateau is indicative of amyloid-like aggregation.
Visualizations
Signaling Pathway of this compound in Skin Cells
Caption: Signaling pathway of this compound in skin cells.
Experimental Workflow for Assessing this compound Aggregation
Caption: Workflow for this compound aggregation analysis.
Troubleshooting Logic for this compound Aggregation
Caption: Troubleshooting logic for this compound aggregation.
References
Technical Support Center: Optimizing Hexapeptide-9 for In Vitro Fibroblast Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hexapeptide-9 in in vitro fibroblast studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for stimulating fibroblast activity?
A1: The optimal concentration of this compound can vary depending on the specific cell line, passage number, and the endpoint being measured (e.g., proliferation, collagen synthesis). Based on available data, a good starting point for in vitro studies is in the nanomolar (nM) to low micromolar (µM) range. For initial experiments, a dose-response study is highly recommended to determine the optimal concentration for your specific experimental conditions. A suggested starting range is between 1 nM and 10 µM. One study on a different hexapeptide (P9) demonstrated significant inhibition of bFGF-stimulated fibroblast proliferation at a concentration of 10 nM[1].
Q2: How should I dissolve and store this compound?
A2: this compound is a water-soluble peptide. For in vitro experiments, it is recommended to reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffered solution such as Phosphate Buffered Saline (PBS). If you encounter solubility issues, Dimethyl Sulfoxide (DMSO) can be used as a solvent. However, it is crucial to keep the final DMSO concentration in your cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.
For storage, the lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted, it is best to aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound in fibroblasts?
A3: this compound acts as a signaling peptide that mimics a fragment of collagen. It is believed to interact with receptors on the fibroblast cell surface, which in turn activates intracellular signaling pathways. Key pathways implicated in the action of this compound include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways[2]. Activation of these pathways leads to the upregulation of genes involved in the synthesis of extracellular matrix (ECM) components, most notably collagen type I and type III[2]. This stimulation of fibroblast activity results in increased collagen production and proliferation.
Q4: Is this compound cytotoxic to fibroblasts?
Troubleshooting Guides
Low or No Fibroblast Response to this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM) to identify the optimal working concentration. |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted peptide. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected. |
| Incorrect Solvent or High Solvent Concentration | If using DMSO, ensure the final concentration in the culture medium is below 0.1%. High concentrations of DMSO can be toxic to cells and mask the effects of the peptide. |
| Cell Health and Passage Number | Use fibroblasts at a low passage number as primary cells can lose their responsiveness over time in culture. Ensure cells are healthy and growing optimally before starting the experiment. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect small changes. Consider using a more sensitive method or increasing the incubation time with the peptide. |
High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting to seed a consistent number of cells in each well. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents and the peptide. |
| Incomplete Peptide Solubilization | Ensure the peptide is fully dissolved in the solvent before adding it to the culture medium. Vortex or gently warm the solution if necessary. |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): To synchronize the cell cycle, you can replace the complete medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.
-
Peptide Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. A suggested starting range for a dose-response curve is 0, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Remove the old medium and add 100 µL of the peptide-containing medium to each well.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the desired experimental endpoint.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Collagen Synthesis Assay (Sircol Assay)
-
Cell Seeding and Treatment: Seed fibroblasts in a 6-well or 12-well plate and grow to 80-90% confluency. Treat the cells with the desired concentrations of this compound in a serum-free medium containing 50 µg/mL ascorbic acid for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Collagen Precipitation: Add the Sircol Dye Reagent to the supernatant, which will bind to and precipitate the collagen.
-
Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant and wash the pellet to remove any unbound dye.
-
Solubilization: Dissolve the collagen-bound dye in the provided Alkali Reagent.
-
Absorbance Measurement: Measure the absorbance of the solution at 555 nm and quantify the collagen concentration by comparing it to a standard curve prepared with known collagen concentrations.
Scratch Wound Healing Assay
-
Cell Seeding: Seed fibroblasts in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Peptide Treatment: Add fresh culture medium containing different concentrations of this compound to the wells. Include a vehicle control (medium without the peptide).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of cell migration or the percentage of wound closure.
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Fibroblast Assays with this compound
| Assay | Recommended Starting Concentration Range | Incubation Time | Notes |
| Cell Viability/Proliferation (MTT) | 1 nM - 10 µM | 24 - 72 hours | A dose-response curve is essential to determine the optimal concentration. |
| Collagen Synthesis (Sircol Assay) | 10 nM - 10 µM | 24 - 48 hours | Co-treatment with ascorbic acid (50 µg/mL) is necessary for proper collagen synthesis. |
| Wound Healing (Scratch Assay) | 1 nM - 10 µM | 12 - 24 hours | Monitor for changes in cell migration and wound closure over time. |
Note: These are suggested starting ranges. The optimal concentration may vary and should be determined experimentally.
Mandatory Visualizations
Signaling Pathway of this compound in Fibroblasts
Caption: Signaling cascade initiated by this compound in fibroblasts.
Experimental Workflow for Determining Optimal this compound Concentration
References
Improving the stability of Hexapeptide-9 in experimental formulations
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Hexapeptide-9 in experimental formulations. It includes frequently asked questions and troubleshooting advice to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a synthetic peptide composed of six amino acids, often referred to as a collagen peptide due to its role in stimulating collagen synthesis and promoting skin regeneration.[1][2][3][4][5] Like many peptides, its short chain of amino acids is susceptible to both physical and chemical degradation in aqueous solutions, which can lead to a loss of bioactivity and compromised product shelf life. Key stability challenges include susceptibility to hydrolysis, oxidation, aggregation, and interactions with other formulation components or packaging materials. A recent innovation to address these issues is the development of cyclized this compound, which demonstrates increased stability and skin permeability.
Q2: What are the most common chemical degradation pathways for this compound?
Peptides are prone to several chemical degradation reactions, primarily driven by factors like pH, temperature, and the presence of water. The main pathways include:
-
Hydrolysis: Cleavage of the peptide bonds, which is highly dependent on pH and temperature. Peptide bonds are generally stable at neutral pH but can be hydrolyzed at pH extremes.
-
Deamidation: The hydrolysis of the side-chain amide group on asparagine (Asn) or glutamine (Gln) residues, forming a cyclic imide intermediate. This reaction is pH-dependent and can alter the peptide's structure and function.
-
Oxidation: Certain amino acid residues, such as methionine, cysteine, histidine, tryptophan, and tyrosine, are susceptible to oxidation. This can be triggered by exposure to oxygen, light, or trace metal ions.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, leading to precipitation and loss of activity. This can be influenced by pH, ionic strength, temperature, and peptide concentration.
Q3: How do pH and temperature impact the stability of this compound formulations?
Both pH and temperature are critical factors in peptide stability.
-
pH: Every peptide has an optimal pH range for stability. Deviations from this range can accelerate degradation reactions like hydrolysis and deamidation. For many peptides, a slightly acidic pH range (e.g., 3-5) can minimize deamidation and oxidation. It is crucial to determine the optimal pH for this compound through stability studies.
-
Temperature: Elevated temperatures increase the rate of most chemical degradation reactions and can also lead to denaturation and aggregation. For long-term storage, peptide solutions are often kept at refrigerated (4°C) or frozen (-20°C to -80°C) temperatures. However, freeze-thaw cycles can also induce physical instability, which may require the use of cryoprotectants.
Q4: What role do excipients play in stabilizing this compound?
Excipients are crucial for enhancing peptide stability in formulations. They can be categorized as:
-
Buffers: Systems like citrate or phosphate are used to maintain the optimal pH and minimize pH-dependent degradation.
-
Stabilizers/Anti-Aggregation Agents: Sugars and polyols (e.g., mannitol, sucrose, trehalose) can stabilize the peptide's native structure.
-
Antioxidants: Ingredients like ascorbic acid or methionine can be added to protect against oxidative degradation.
-
Preservatives: In multi-dose formulations, preservatives such as m-cresol, phenol, or benzyl alcohol are necessary to prevent microbial growth. However, their compatibility must be carefully assessed, as some preservatives can interact with peptides and induce aggregation.
Troubleshooting Guide for Experimental Formulations
This section addresses specific problems that may arise during the formulation of this compound.
Problem 1: I'm observing a rapid loss of this compound concentration in my aqueous solution over time.
-
Probable Cause: This is likely due to chemical degradation (hydrolysis) or physical loss (adsorption).
-
Hydrolysis: The peptide bonds are breaking down. This is often accelerated by non-optimal pH and elevated temperatures.
-
Adsorption: Peptides can stick to the surfaces of storage containers, especially if they are made of glass or certain plastics. This leads to a lower concentration in the solution.
-
-
Recommended Solution:
-
pH Optimization: Conduct a pH stability study to identify the pH at which this compound is most stable, often in the slightly acidic range. Use a suitable buffer (e.g., citrate, acetate) to maintain this pH.
-
Temperature Control: Store stock solutions and formulations at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
-
Container Selection: Use low-binding polypropylene tubes or vials. For glass containers, silanization may be necessary to reduce adsorption.
-
Excipient Addition: Consider adding excipients like polyols (e.g., mannitol, sorbitol) or non-ionic surfactants (e.g., Polysorbate 20) at low concentrations, as they can sometimes reduce surface adsorption.
-
Problem 2: My this compound formulation has become cloudy and is showing signs of precipitation.
-
Probable Cause: This is a classic sign of peptide aggregation or poor solubility.
-
Aggregation: Peptide molecules are clumping together to form insoluble particles. This can be triggered by stress factors such as non-ideal pH, high temperature, high peptide concentration, or mechanical stress (e.g., vigorous shaking).
-
Poor Solubility: The peptide may not be fully soluble at the tested concentration in the chosen buffer system. Each peptide's solubility is influenced by pH and ionic strength.
-
-
Recommended Solution:
-
Formulation Re-evaluation: Review the pH and ionic strength of your buffer. Peptide solubility is often lowest near its isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.
-
Add Stabilizing Excipients: Incorporate sugars (sucrose, trehalose), polyols (mannitol), or certain amino acids (arginine, glycine) into the formulation. These agents are known to inhibit aggregation.
-
Include Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent aggregation by reducing intermolecular interactions.
-
Control Concentration: Evaluate if lowering the peptide concentration resolves the issue.
-
Problem 3: The formulation appears clear and stable, but I'm losing biological activity.
-
Probable Cause: The peptide is likely undergoing subtle chemical modifications that do not cause precipitation but do impact its active conformation.
-
Oxidation: Key amino acid residues may be oxidizing, altering the peptide's structure and its ability to bind to its target receptor. This is a common issue in formulations exposed to air.
-
Deamidation: Changes to asparagine or glutamine residues can alter the peptide's charge and structure, affecting its biological function.
-
-
Recommended Solution:
-
Protect from Oxygen: Prepare buffers with de-gassed water. Purge the headspace of vials with an inert gas like nitrogen or argon before sealing.
-
Add Antioxidants and Chelating Agents: Include antioxidants like methionine or ascorbic acid in the formulation. Add a chelating agent such as EDTA to bind trace metal ions that can catalyze oxidation.
-
Light Protection: Store the formulation in amber or opaque vials to protect it from light, which can also promote oxidative reactions.
-
Analytical Confirmation: Use analytical techniques like mass spectrometry to detect subtle changes in the peptide's mass that would indicate oxidation or deamidation.
-
Data Summary Tables
Table 1: Common Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Key Influencing Factors | Recommended Mitigation Strategy |
| Hydrolysis | pH, Temperature | Optimize formulation to a pH of maximum stability (typically 3-5); Store at low temperatures. |
| Oxidation | Oxygen, Light, Metal Ions | Purge with inert gas; Use antioxidants (e.g., methionine); Add chelating agents (e.g., EDTA); Store in amber vials. |
| Deamidation | pH, Temperature, Amino Acid Sequence | Formulate at a slightly acidic pH; Control temperature. |
| Aggregation | Concentration, pH, Ionic Strength, Temperature, Mechanical Stress | Optimize pH and ionic strength; Add stabilizers (polyols, sugars); Include non-ionic surfactants. |
Table 2: Recommended Excipients for this compound Stabilization
| Excipient Class | Examples | Primary Function | Typical Concentration |
| Buffers | Citrate, Acetate, Phosphate | Maintain optimal pH | 10-50 mM |
| Stabilizers / Lyoprotectants | Sucrose, Trehalose, Mannitol | Prevent aggregation, stabilize during freeze-drying | 1-10% (w/v) |
| Antioxidants | Ascorbic Acid, Methionine | Inhibit oxidative degradation | 0.01-0.1% (w/v) |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce aggregation and surface adsorption | 0.005-0.05% (w/v) |
| Preservatives | Benzyl Alcohol, Phenol, m-Cresol | Prevent microbial growth in multi-dose vials | 0.5-1.5% (v/v) |
| Chelating Agents | EDTA | Sequester metal ions that catalyze oxidation | 0.01-0.05% (w/v) |
Visualized Workflows and Pathways
References
Selecting appropriate solvents for Hexapeptide-9 to maintain bioactivity
This guide provides researchers, scientists, and drug development professionals with essential information for handling Hexapeptide-9, focusing on solvent selection to ensure the preservation of its biological activity for reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended primary solvent for reconstituting lyophilized this compound?
For maximal bioactivity, it is highly recommended to reconstitute this compound in sterile, high-purity water (Milli-Q® or equivalent) or a sterile, isotonic phosphate-buffered saline (PBS) at a neutral pH (7.2-7.4). These aqueous solvents mimic physiological conditions and are ideal for most cell-based assays.
Q2: My this compound is not dissolving completely in water or PBS. What should I do?
If you encounter solubility issues, follow this troubleshooting workflow:
-
Check Concentration: You may be attempting to dissolve the peptide above its solubility limit. Refer to the solubility data table below. Try preparing a more dilute solution.
-
Gentle Agitation: Vortex the solution at a low speed or gently sonicate the vial in a water bath for a few minutes. Avoid vigorous shaking, as this can cause aggregation or degradation.
-
pH Adjustment: The solubility of peptides can be pH-dependent. If the peptide has a net charge, adjusting the pH slightly (e.g., to 6.0 or 8.0) might improve solubility. However, always verify that the final pH is compatible with your experimental system.
-
Use of Co-solvents: If aqueous solutions fail, consider using a small amount of an organic co-solvent. See Q3 for more details.
Caption: Troubleshooting workflow for this compound solubility issues.
Q3: Can I use organic solvents like DMSO or ethanol? How will they affect bioactivity?
While water or PBS is preferred, Dimethyl sulfoxide (DMSO) can be used to prepare a concentrated stock solution if necessary.
-
Protocol: Dissolve this compound in 100% DMSO to create a high-concentration stock. Then, for your experiment, dilute this stock into your aqueous culture medium to the final working concentration.
-
Critical Consideration: Ensure the final concentration of DMSO in your cell culture medium is very low, typically less than 0.1%, as higher concentrations can be cytotoxic and may alter cell behavior, confounding your results. Organic solvents can disrupt the peptide's secondary structure and hydrogen bonds, potentially impacting its bioactivity. Therefore, their use should be minimized.
Q4: How should I store reconstituted this compound solutions?
Store stock solutions at -20°C or -80°C to prevent degradation. For daily use, an aliquot can be kept at 4°C for a few days. Avoid repeated freeze-thaw cycles, which can degrade the peptide. It is best practice to aliquot the stock solution into single-use volumes after reconstitution and before freezing.
Data Summary
Table 1: Solubility Profile of this compound
| Solvent System | Maximum Solubility (Approx.) | Suitability for Cell Assays | Notes |
| Sterile Water | ~10 mg/mL | High | Recommended primary solvent. |
| PBS (pH 7.4) | ~10 mg/mL | High | Ideal for maintaining physiological pH. |
| DMSO | >25 mg/mL | Low (as final solvent) | Use for high-concentration stocks; dilute >1000x into aqueous media. |
| Ethanol | Limited | Very Low | Not recommended; can denature the peptide and cause precipitation. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Comments |
| Lyophilized Powder | -20°C to -80°C | >24 Months | Keep desiccated and protected from light. |
| Aqueous Stock Solution | -20°C to -80°C | Up to 3 Months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Dilution | 2°C to 8°C | < 48 Hours | Prepare fresh from stock for best results. |
Experimental Protocols & Workflows
Protocol: Assessing this compound Bioactivity via Collagen I Synthesis Assay
This protocol details a method to confirm that the chosen solvent has not compromised the bioactivity of this compound by measuring its effect on Collagen Type I production in human dermal fibroblasts.
Materials & Reagents:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (reconstituted as per guidelines)
-
Sirius Red/Picric Acid solution
-
0.1 M NaOH solution
-
PBS (pH 7.4)
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed HDFs in a 24-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Treatment: Replace the medium with serum-free DMEM. Add this compound to the wells to achieve final concentrations (e.g., 1, 5, 10 µM). Include a "vehicle control" well containing the same final concentration of the solvent (e.g., 0.1% PBS or 0.01% DMSO).
-
Incubation: Incubate the cells for 48-72 hours to allow for collagen production.
-
Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Add 500 µL of Sirius Red/Picric Acid solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash extensively with 0.1 M HCl to remove unbound dye.
-
-
Quantification:
-
Add 250 µL of 0.1 M NaOH to each well to dissolve the bound stain.
-
Transfer the solution to a 96-well plate and measure the absorbance at 540 nm.
-
-
Analysis: An increase in absorbance in peptide-treated wells compared to the vehicle control indicates an increase in collagen synthesis, confirming peptide bioactivity.
Caption: Experimental workflow for collagen I synthesis bioassay.
Mechanism of Action
This compound is a collagen-derived peptide that acts as a signaling molecule to stimulate wound healing and matrix remodeling processes. It is believed to interact with cell surface receptors on fibroblasts, such as integrins, initiating a downstream signaling cascade that ultimately upregulates the expression of extracellular matrix proteins, most notably Collagen Type I.
Caption: Proposed signaling pathway for this compound in fibroblasts.
Technical Support Center: Improving the Reproducibility of Hexapeptide-9 Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of Hexapeptide-9 bioassays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Peptide Handling and Storage
Question: My this compound solution appears cloudy, or I'm seeing inconsistent results between experiments. What could be the cause?
Answer: Improper handling and storage of this compound can lead to degradation and aggregation, significantly impacting its bioactivity and the reproducibility of your results.
Troubleshooting Steps:
-
Storage of Lyophilized Peptide:
-
Store lyophilized this compound at -20°C or -80°C in a desiccator, away from light.
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.
-
-
Reconstitution:
-
Use sterile, high-purity solvents for reconstitution. For this compound, sterile distilled water is often a good starting point. If solubility is an issue, a small amount of an organic solvent like DMSO may be used, followed by dilution in your aqueous assay buffer.
-
To ensure the entire peptide is dissolved, gently vortex or sonicate the vial.
-
-
Storage of Peptide Solutions:
-
It is highly recommended to prepare fresh solutions for each experiment.
-
If storage in solution is necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Store aliquots at -20°C or -80°C.
-
For optimal stability in solution, maintain a pH between 5 and 7.
-
2. Cell-Based Assay Variability
Question: I'm observing high variability between replicate wells in my cell-based assays with this compound. How can I minimize this?
Answer: High variability in cell-based assays can stem from several factors, from inconsistent cell seeding to environmental fluctuations.
Troubleshooting Steps:
-
Cell Seeding and Confluency:
-
Ensure a homogenous cell suspension before and during plating to avoid uneven cell distribution.
-
Seed cells at a consistent density to reach the desired confluency (typically 70-80% for proliferation assays) at the start of the experiment.
-
Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.
-
-
Pipetting Technique:
-
Use calibrated pipettes and maintain a consistent pipetting technique (e.g., speed, angle, and tip immersion depth).
-
Pre-wet pipette tips before aspirating and dispensing liquids.
-
-
Edge Effects:
-
The outer wells of a microplate are prone to evaporation, leading to "edge effects." To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental samples.
-
-
Incubation Conditions:
-
Maintain stable and uniform temperature and CO2 levels within the incubator.
-
3. Contamination
Question: My cell cultures treated with this compound are showing signs of contamination (e.g., cloudy media, pH changes). What should I do?
Answer: Contamination is a common issue in cell culture and can invalidate your experimental results.
Troubleshooting Steps:
-
Source of Contamination:
-
Microbial: Bacteria, yeast, and mold are common culprits. Discard contaminated cultures immediately and decontaminate the incubator and biosafety cabinet.
-
Chemical: Impurities in media, serum, or water, as well as endotoxins, can affect cell health.
-
Cross-contamination: Using the same media for different cell lines can lead to cross-contamination.
-
-
Prevention:
-
Strict aseptic technique is paramount.
-
Regularly clean and decontaminate all cell culture equipment.
-
Use sterile, filtered reagents and media.
-
Periodically test your cell lines for mycoplasma contamination.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and its cyclized form (CHP-9), providing insights into its efficacy.
Table 1: In Vitro & Ex Vivo Efficacy of this compound
| Parameter | Treatment | Result | Source |
| Overall Collagen Production | This compound | Up to 117% increase | Manufacturer's Clinical Studies |
| Collagen IV Production | This compound | Up to 357% increase | Manufacturer's Clinical Studies |
| Hyaluronic Acid Production | This compound | Up to 267% increase | Manufacturer's Clinical Studies |
| Collagen Expression | 0.5% this compound (ex vivo) | Rapidly induced increase in Collagen I and III | Rawmator Efficacy Trial |
| Epidermal Regeneration | 0.5% this compound (ex vivo) | Promotes complete and rapid regeneration | Rawmator Efficacy Trial |
Table 2: Clinical Trial Results of Cyclized this compound (CHP-9) vs. Retinol (56-day study)
| Parameter | Treatment Group | Mean Change from Baseline | 95% Confidence Interval |
| Crow's Feet | |||
| Number | 0.002% CHP-9 | -2.20 | -4.38 to -0.03 |
| Area | 0.002% CHP-9 | -3.95 | -5.80 to -2.11 |
| Roughness | 0.002% CHP-9 | -1.95 µm | -3.30 to -0.59 µm |
| Area | 0.002% Retinol | -2.23 | -3.86 to -0.60 |
| Forehead Wrinkles | |||
| Number | 0.002% CHP-9 | -2.88 | -4.21 to -1.56 |
| Area | 0.002% CHP-9 | -4.90 | -5.97 to -3.82 |
| Roughness | 0.002% CHP-9 | -3.96 | -5.92 to -2.01 |
| Number | 0.002% Retinol | -1.05 | -1.69 to -0.41 |
Source: Novel Cyclized Hexapeptide‐9 Outperforms Retinol Against Skin Aging: A Randomized, Double‐Blinded, Active‐ and Vehicle‐Controlled Clinical Trial
Detailed Experimental Protocols
1. In Vitro Scratch Wound Healing Assay
This assay assesses the effect of this compound on cell migration.
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts into a 12-well plate at a density that will form a confluent monolayer (approximately 70-80% confluency) after 24 hours of growth.
-
Scratch Creation: Once confluent, create a "scratch" in the cell monolayer using a sterile 1 mm pipette tip. Create a second scratch perpendicular to the first to form a cross in each well.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh, serum-free or low-serum medium containing various concentrations of this compound to the respective wells. Include a vehicle control.
-
Imaging: Immediately after treatment, capture images of the scratch at designated locations using a phase-contrast microscope at 4x and 10x magnification. Mark the imaged locations for consistency.
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Incubation and Monitoring: Incubate the plate and capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed (typically 24-48 hours).
-
Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
2. Collagen Synthesis Assay (ELISA)
This protocol quantifies the amount of soluble collagen secreted by fibroblasts in response to this compound.
Methodology:
-
Cell Culture and Treatment: Culture human dermal fibroblasts in 6-well plates until they reach 80-90% confluency. Treat the cells with various concentrations of this compound in serum-free medium for 48-72 hours. Collect the cell culture supernatant.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human Collagen Type I overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add your collected cell culture supernatants and a serial dilution of purified human Collagen Type I (as a standard) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Add a biotinylated detection antibody specific for human Collagen Type I and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Substrate Development: Add a TMB substrate solution and incubate in the dark until a color change is observed.
-
Stop Solution and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve from the known collagen concentrations and use it to determine the concentration of collagen in your samples.
3. Western Blot for Signaling Pathway Analysis (MAPK & PI3K/Akt)
This protocol assesses the activation of key signaling pathways in response to this compound.
Methodology:
-
Cell Lysis: Treat human dermal fibroblasts with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins:
-
MAPK Pathway: Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2
-
PI3K/Akt Pathway: Phospho-Akt (Ser473), Total Akt
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways activated by this compound.
Caption: A logical workflow for troubleshooting reproducibility issues.
Technical Support Center: Enhancing Hydrophobic Peptide Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the solubilization of hydrophobic peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that make a peptide hydrophobic and difficult to dissolve?
A1: Several factors contribute to a peptide's hydrophobicity and poor solubility in aqueous solutions:
-
Amino Acid Composition: A high percentage (>50%) of hydrophobic amino acids such as Leucine (L), Valine (V), Isoleucine (I), Phenylalanine (F), Tryptophan (W), and Methionine (M) is the primary cause.[1]
-
Peptide Length: Longer peptides have a greater surface area for hydrophobic interactions, which can lead to aggregation and lower solubility.[2]
-
Secondary Structure: The formation of stable secondary structures, particularly β-sheets, can promote intermolecular interactions, leading to self-aggregation and precipitation.
-
Net Charge: Peptides have the lowest solubility at their isoelectric point (pI), the pH at which their net charge is zero.
Q2: I'm not sure if my peptide is acidic, basic, or neutral. How can I determine this to choose the right solvent?
A2: You can estimate the net charge of your peptide at a neutral pH (around 7) to guide your solvent choice.[3][4]
-
Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus.[3]
-
Assign a value of -1 to each acidic residue (Aspartic Acid, Glutamic Acid) and the C-terminus.
-
Sum the values. A positive result indicates a basic peptide, a negative result indicates an acidic peptide, and a result of zero indicates a neutral peptide.
Q3: My peptide is sensitive to oxidation (contains Cys, Met, or Trp). Are there any solvents I should avoid?
A3: Yes, for peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it is crucial to avoid certain solvents and take precautions:
-
Avoid DMSO: Dimethyl sulfoxide (DMSO) is a powerful solvent but can oxidize methionine and cysteine residues. Dimethylformamide (DMF) is a suitable alternative.
-
Use Degassed Buffers: For peptides with free cysteine residues, use carefully degassed, oxygen-free buffers, preferably at an acidic pH. Thiols are rapidly oxidized to form disulfide bonds at a pH greater than 7.
Q4: What is the first step I should always take before attempting to dissolve my entire peptide sample?
A4: Always perform a solubility test on a small aliquot of the peptide first. This prevents the potential loss of your entire sample if the chosen solvent is inappropriate. It is recommended to use a small, dedicated amount (e.g., 1 mg) for initial tests.
Troubleshooting Guides
Issue 1: My hydrophobic peptide will not dissolve in water or aqueous buffer.
This is the most common issue for peptides with a high content of non-polar residues. The primary strategy involves using an organic co-solvent or adjusting the pH.
Caption: Step-by-step workflow for peptide solubilization using DMSO.
Protocol 2: Solubilization Using a Chaotropic Agent (GuHCl)
This protocol is for highly aggregation-prone peptides that fail to dissolve with standard methods.
-
Prepare GuHCl Stock: Prepare a 6 M solution of Guanidine Hydrochloride in sterile, distilled water. Gentle heating may be required to fully dissolve the GuHCl. Allow the solution to cool to room temperature.
-
Peptide Preparation: Allow the lyophilized peptide vial to warm to room temperature and centrifuge to pellet the powder.
-
Dissolution: Add the 6 M GuHCl solution directly to the peptide to achieve the desired stock concentration. Vortex or sonicate as needed until the peptide is completely dissolved.
-
Buffer Exchange/Dilution: The GuHCl stock must be significantly diluted for most biological assays. Slowly add the stock solution dropwise into your final assay buffer, ensuring the final GuHCl concentration is low enough not to interfere with the experiment. This concentration must be determined empirically.
-
Storage: Store the peptide stock solution in aliquots at -20°C or -80°C.
References
Validation & Comparative
A Comparative Analysis of Hexapeptide-9 and GHK-Cu in Accelerating Wound Healing
For Immediate Release
[City, State] – [Date] – In the dynamic field of regenerative medicine and dermatology, the quest for potent wound healing agents has led to the extensive investigation of bioactive peptides. Among the frontrunners are Hexapeptide-9 and the copper-binding peptide GHK-Cu, both lauded for their roles in tissue repair and collagen synthesis. This guide offers a comprehensive comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluative processes.
Executive Summary
Both this compound and GHK-Cu demonstrate significant potential in promoting wound healing through the stimulation of crucial regenerative pathways. GHK-Cu boasts a more extensive body of quantitative in vivo data demonstrating accelerated wound closure and increased collagen deposition. This compound's efficacy is strongly supported by in vitro and ex vivo studies showcasing its potent collagen-stimulating and epidermal regeneration properties. The choice between these peptides may hinge on the specific application, with GHK-Cu showing robust effects in wound contraction and this compound demonstrating strong potential in dermal restructuring and anti-aging contexts.
Mechanism of Action
This compound , also known as Collaxyl™, is a collagen-derived peptide that mimics a fragment of human collagen XVII.[1] Its primary mechanism involves stimulating the synthesis of key extracellular matrix (ECM) proteins, including collagen types I and III.[2] By interacting with skin cells, it promotes the natural rejuvenation process, enhancing epidermal regeneration and the structural integrity of the dermal-epidermal junction.[2][3] Furthermore, this compound upregulates the expression of transforming growth factor-beta (TGF-β), a critical regulator of tissue repair and collagen production.[1]
GHK-Cu is a naturally occurring copper-peptide complex found in human plasma. Its mechanism is multifaceted, involving the modulation of numerous cellular pathways. It is a potent chemoattractant for immune and endothelial cells, which are crucial for the inflammatory and proliferative phases of wound healing. GHK-Cu stimulates the synthesis of collagen, elastin, and glycosaminoglycans, essential components for rebuilding the ECM. The copper component is vital, serving as a cofactor for enzymes involved in collagen cross-linking and antioxidant defense.
Quantitative Data on Efficacy
The following tables summarize key quantitative findings from various studies, providing a direct comparison of the peptides' performance in promoting wound healing and collagen synthesis.
| Parameter | This compound | GHK-Cu | Source |
| In Vivo Wound Closure | Data not available in comparable quantitative terms | - 61.53% wound closure by day 8 in a rat model (polymer-encapsulated). - 84.61% wound closure by day 15 in a rat model (polymer-encapsulated). - ~40% increase in wound closure of diabetic ulcers in humans. | , |
| Collagen Synthesis | - Up to 117% increase in overall collagen (manufacturer's study). - Up to 357% increase in collagen IV (manufacturer's study). | - Up to 70% increase in collagen production in fibroblast cultures. - Increased collagen production in 70% of women in a clinical study. - Nine-fold increase in collagen in wounds of healthy rats. | , |
| Keratinocyte Migration | Promotes complete and rapid epidermal regeneration. | Increases migration rates by 40-80% in scratch wound assays. |
Signaling Pathways and Experimental Workflow
The diagrams below, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating these peptides.
Experimental Protocols
In Vivo Wound Healing Assay (Rat Model)
This protocol is a generalized representation based on common methodologies for evaluating wound healing agents.
-
Animal Model: Male Wistar rats (200-250g) are typically used. Animals are housed individually under standard laboratory conditions.
-
Wound Creation: Following anesthesia, a full-thickness excision wound (e.g., 26 mm diameter) is created on the dorsal thoracic region of the rat.
-
Treatment Groups: Animals are divided into control (vehicle), this compound, and GHK-Cu groups. The peptide formulations (e.g., in a hydrogel base) are applied topically to the wound area daily.
-
Wound Area Measurement: The wound area is traced on a transparent sheet and measured using a planimeter or digital image analysis at specific time points (e.g., days 0, 4, 8, 12, 15). Wound contraction is calculated as the percentage reduction in the original wound size.
-
Histological Analysis: On the final day of the experiment, skin samples from the wound site are excised, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to observe re-epithelialization and inflammatory cell infiltration, and with Masson's trichrome stain to assess collagen deposition.
In Vitro Fibroblast Proliferation Assay (MTT Assay)
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound or GHK-Cu. Control wells receive the medium without peptides.
-
Incubation: The plates are incubated for a specified period (e.g., 24-48 hours).
-
MTT Assay: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
In Vitro Collagen Synthesis Assay (Sirius Red Assay)
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured and treated with this compound or GHK-Cu as described in the proliferation assay.
-
Collagen Staining: After the treatment period, the cell culture supernatant is collected, and the cell layer is washed. Sirius Red dye solution is added to both the supernatant (to measure secreted collagen) and the cell layer (to measure cell-associated collagen).
-
Elution and Quantification: The dye is eluted from the collagen-dye complex using a destaining solution. The absorbance of the eluted dye is measured spectrophotometrically at a wavelength of around 540 nm. The amount of collagen is quantified by comparing the absorbance to a standard curve of known collagen concentrations.
Conclusion
Both this compound and GHK-Cu are promising peptides for promoting wound healing. GHK-Cu has a more substantial body of in vivo quantitative data demonstrating its effectiveness in accelerating wound closure. This compound shows strong evidence of stimulating collagen synthesis and epidermal regeneration, making it a valuable ingredient in both wound care and anti-aging applications. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two peptides in various wound healing scenarios. This guide provides a foundational comparison to aid researchers in navigating the selection of peptides for their specific research and development needs.
References
A Clinical Showdown: Cyclized Hexapeptide-9 Demonstrates Superior Anti-Wrinkle Efficacy Over Retinol
A recent randomized, double-blind, active- and vehicle-controlled clinical trial reveals that a novel cyclized form of Hexapeptide-9 (CHP-9) surpasses the long-held gold standard, Retinol, in reducing the visible signs of skin aging. The study highlights the potential of this innovative peptide as a more potent alternative for anti-wrinkle treatments, particularly for long-term use.
In a head-to-head comparison, 0.002% CHP-9 serum demonstrated broader and more significant reductions in both crow's feet and forehead wrinkles compared to 0.002% Retinol serum over a 56-day period. These findings offer compelling evidence for drug development professionals and researchers in the dermatology and cosmetic science fields.
Quantitative Efficacy Comparison
The clinical trial meticulously quantified the changes in key wrinkle parameters for both CHP-9 and Retinol. The results, summarized in the table below, illustrate the superior performance of CHP-9 across multiple metrics.
| Wrinkle Parameter | Treatment Group | Mean Reduction (Crow's Feet) | Mean Reduction (Forehead Wrinkles) |
| Number | 0.002% CHP-9 | -2.20 | -2.88 |
| 0.002% Retinol | Not Statistically Significant | -1.05 | |
| Area | 0.002% CHP-9 | -3.95 | -4.90 |
| 0.002% Retinol | -2.23 | Not Statistically Significant | |
| Roughness | 0.002% CHP-9 | -1.95 | -3.96 |
| 0.002% Retinol | Not Statistically Significant | Not Statistically Significant |
Data sourced from a 56-day, randomized, double-blind, active- and vehicle-controlled clinical trial.[1][2][3]
The study noted that while Retinol did show a statistically significant decrease in the area of crow's feet and the number of forehead wrinkles, CHP-9 was effective across a wider range of parameters, including the number, area, and roughness of both types of facial wrinkles.[1][2] Furthermore, the anti-wrinkle effects of CHP-9 appeared to augment with long-term use.
Mechanisms of Action: A Tale of Two Pathways
The distinct anti-wrinkle effects of this compound and Retinol stem from their different mechanisms of action at the cellular level.
This compound: The Collagen Synthesizer
This compound, a synthetic peptide, acts as a cellular messenger, stimulating the skin's natural regenerative processes. Its primary function is to promote the synthesis of collagen, a crucial structural protein for skin firmness and elasticity. By signaling fibroblasts, the cells responsible for collagen production, this compound helps to reinforce the skin's dermal structure, leading to a reduction in the appearance of wrinkles. Some studies indicate it can increase overall collagen production by up to 117%.
References
- 1. Novel Cyclized this compound Outperforms Retinol Against Skin Aging: A Randomized, Double-Blinded, Active- and Vehicle-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Cyclized Hexapeptide‐9 Outperforms Retinol Against Skin Aging: A Randomized, Double‐Blinded, Active‐ and Vehicle‐Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Hexapeptide-9 and Other Signal Peptides on Fibroblast Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Hexapeptide-9 and other prominent signal peptides—Palmitoyl Tripeptide-5 and Acetyl Tetrapeptide-9—on fibroblast activity. This analysis is supported by experimental data on their mechanisms of action and effects on extracellular matrix (ECM) synthesis.
Signal peptides are at the forefront of dermatological research and cosmetic science, offering promising avenues for skin regeneration and anti-aging therapies. Their ability to modulate fibroblast activity, the primary cells responsible for maintaining the skin's structural integrity, is of particular interest. This guide delves into the in vitro performance of three key signal peptides, presenting available quantitative data, detailed experimental protocols for assessing fibroblast activity, and visual representations of their signaling pathways.
Comparative Efficacy on Fibroblast Activity
The following tables summarize the reported in vitro effects of this compound, Palmitoyl Tripeptide-5, and Acetyl Tetrapeptide-9 on key markers of fibroblast activity, namely collagen and other extracellular matrix component synthesis. It is important to note that the presented data is derived from various studies and may not represent head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Efficacy in Stimulating Collagen Synthesis
| Peptide | Collagen Type(s) Stimulated | Reported Increase in Synthesis |
| This compound | Overall Collagen, Collagen IV | Up to 117% (overall), Up to 357% (Collagen IV) |
| Palmitoyl Tripeptide-5 | Type I and Type III Collagen | 2-3 fold increase |
| Acetyl Tetrapeptide-9 | Type I Collagen | >30% increase in collagen deposition |
Table 2: In Vitro Efficacy in Stimulating Other Extracellular Matrix Components
| Peptide | ECM Component(s) Stimulated | Reported Increase in Synthesis |
| This compound | Hyaluronic Acid | Up to 267% |
| Palmitoyl Tripeptide-5 | Fibronectin | 5-8 fold increase in mRNA levels |
| Acetyl Tetrapeptide-9 | Lumican | 58.4% to >115% |
Mechanisms of Action and Signaling Pathways
The efficacy of these signal peptides stems from their ability to interact with specific cellular pathways that regulate fibroblast function.
This compound: This peptide is believed to mimic a fragment of collagen, allowing it to interact with fibroblast receptors and stimulate multiple signaling pathways. These include the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, leading to increased fibroblast proliferation and ECM production.
Palmitoyl Tripeptide-5: The primary mechanism of this peptide involves the activation of the TGF-β signaling pathway. By mimicking the action of thrombospondin-1 (TSP-1), it activates latent TGF-β, a key regulator of collagen synthesis. This leads to the increased production of Type I and Type III collagen by dermal fibroblasts.
Acetyl Tetrapeptide-9: This peptide's main role is to stimulate the synthesis of lumican, a proteoglycan crucial for the proper organization of collagen fibrils. The enhanced lumican production, in turn, supports the synthesis and structural integrity of Type I collagen. This action is also linked to the modulation of the TGF-β pathway.
Below are diagrams illustrating the signaling pathways for each peptide.
A Head-to-Head Showdown: Unraveling the Efficacy of Linear vs. Cyclic Hexapeptide-9 in Skin Aging
In the relentless pursuit of youthful skin, peptides have emerged as a cornerstone of advanced dermatological research and cosmetic formulations. Among these, Hexapeptide-9, a potent collagen-boosting peptide, has garnered significant attention for its remarkable anti-aging capabilities. This guide provides a comprehensive comparison of the linear and cyclic forms of this compound, offering researchers, scientists, and drug development professionals a critical overview of their performance based on available experimental data. While a direct head-to-head clinical trial is not yet published, this guide synthesizes data from independent studies to illuminate the potential advantages of each molecular configuration.
Quantitative Performance Metrics
The following tables summarize the key efficacy data for both linear and cyclic this compound, compiled from manufacturer's studies and independent clinical trials. This data provides a quantitative basis for comparing their anti-aging effects.
Table 1: In Vitro & Ex Vivo Efficacy
| Parameter | Linear this compound | Cyclic this compound (CHP-9) |
| Overall Collagen Production | Up to 117% increase[1] | Data not available |
| Collagen IV Production | Up to 357% increase[1] | Data not available |
| Hyaluronic Acid Production | Up to 267% increase[1] | Data not available |
| Epidermal Regeneration | Promotes complete and rapid regeneration[2] | Data not available |
Table 2: Clinical Efficacy - Wrinkle Reduction
| Parameter | Linear this compound | Cyclic this compound (CHP-9) |
| Deep Wrinkle Surface Area | Mean reduction of 68%[1] | Data not available |
| Moderate Wrinkle Reduction | Mean reduction of 51% | Data not available |
| Crow's Feet (Number) | Data not available | Significant decrease of -2.20 (95% CI: -4.38, -0.03) |
| Crow's Feet (Area) | Data not available | Significant decrease of -3.95 (95% CI: -5.80, -2.11) |
| Crow's Feet (Roughness) | Data not available | Significant decrease of -1.95 (95% CI: -3.30, -0.59) |
| Forehead Wrinkles (Number) | Data not available | Significant decrease of -2.88 (95% CI: -4.21, -1.56) |
| Forehead Wrinkles (Area) | Data not available | Significant decrease of -4.90 (95% CI: -5.97, -3.82) |
| Forehead Wrinkles (Roughness) | Data not available | Significant decrease of -3.96 (95% CI: -5.92, -2.01) |
Note: The data for linear and cyclic this compound are from different studies and not from a direct head-to-head comparison. The clinical trial for cyclic this compound compared its efficacy to retinol and a vehicle, not to linear this compound.
Mechanism of Action: A Tale of Two Structures
This compound, in its linear form, is a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln that mimics a fragment of human collagen. This allows it to act as a signaling molecule, binding to receptors on fibroblasts and stimulating them to produce more collagen and other essential components of the extracellular matrix (ECM). The proposed mechanism involves the activation of signaling pathways that upregulate the expression of collagen-related genes, such as COL1A1 and COL3A1.
Cyclic this compound (CHP-9) is a novel configuration where the N- and C-termini of the linear peptide are connected by a peptide bond. This cyclization is suggested to enhance the peptide's stability and skin permeability, potentially leading to improved efficacy. While the fundamental mechanism of stimulating collagen synthesis is likely conserved, the cyclic structure may offer a more favorable conformation for receptor binding and prolonged bioactivity. A recent study highlighted that cyclic this compound promotes the expression of Collagen III and Integrin β4, an effect not observed with the linear form.
Signaling Pathway of this compound
References
Hexapeptide-9: A Comparative Guide to its Long-Term Efficacy and Safety in Skin Rejuvenation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term efficacy and safety of Hexapeptide-9, a synthetic peptide increasingly utilized in dermatology and cosmetology for its anti-aging and wound healing properties. A comparative assessment with established alternatives—Argireline® (Acetyl Hexapeptide-8), Matrixyl® (Palmitoyl Pentapeptide-4), and Retinol—is presented, supported by experimental data from clinical and preclinical studies. Detailed methodologies for key experiments are also included to facilitate reproducibility and further investigation.
Executive Summary
This compound demonstrates significant potential in skin regeneration and wrinkle reduction through its multifaceted mechanism of action. It stimulates the synthesis of crucial extracellular matrix (ECM) components, enhances fibroblast activity, and exhibits antioxidant and anti-inflammatory properties. Clinical data, particularly for its cyclic form (CHP-9), suggests superior or comparable efficacy to retinol in reducing wrinkles, with a favorable safety profile. While direct long-term, large-scale clinical trials on this compound are still emerging, existing evidence positions it as a promising candidate for advanced skincare and therapeutic applications.
Comparative Efficacy Assessment
The following tables summarize the quantitative data from various studies on the efficacy of this compound and its alternatives in key areas of skin rejuvenation.
Table 1: Anti-Wrinkle Efficacy
| Active Ingredient | Concentration | Duration | Key Findings |
| Cyclic this compound (CHP-9) | 0.002% | 56 days | Significant reduction in the number, area, and roughness of crow's feet and forehead wrinkles. Outperformed 0.002% retinol in most measures. |
| This compound | Manufacturer's data | Not specified | Reduction in deep wrinkled surface area by a mean of 68% and moderate wrinkles by 51%. |
| Argireline® (Acetyl Hexapeptide-8) | 2% - 5% solution | 28 days | Wrinkle area decreased by 11.3% and depth by 12.3% after 5 days. Another study showed up to 30% reduction in wrinkles. |
| Matrixyl® (Palmitoyl Pentapeptide-4) | 3 ppm | 12 weeks | Significant reduction in facial wrinkles and fine lines. |
| Retinol | 0.1% | 12 weeks | Greater improvements from baseline in all signs of photoaging compared to vehicle, with changes evident as early as week 4. |
Table 2: Collagen and Hyaluronic Acid Synthesis
| Active Ingredient | Key Findings |
| This compound | Increases overall collagen production by up to 117% and collagen IV by up to 357%. Enhances hyaluronic acid production by up to 267% (manufacturer's data). Stimulates the synthesis of collagen I and III. |
| Argireline® (Acetyl Hexapeptide-8) | Can increase collagen production, leading to plumper-looking skin and improved elasticity. |
| Matrixyl® (Palmitoyl Pentapeptide-4) | Stimulates the production of collagen (Types I, II, and III) and fibronectin. |
| Retinol | Improves collagen production (types I and III). |
Mechanism of Action and Signaling Pathways
This compound exerts its effects through multiple signaling pathways, contributing to its regenerative capabilities.
Extracellular Matrix (ECM) Synthesis and Fibroblast Activity
This compound, a fragment of collagen XVII, stimulates fibroblasts to produce key ECM proteins. This process is primarily mediated through the Transforming Growth Factor-Beta (TGF-β) signaling pathway , a critical regulator of tissue repair and ECM production.
Caption: TGF-β signaling pathway activated by this compound.
Antioxidant Response
This compound exhibits antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . This pathway is a master regulator of the cellular antioxidant response, protecting cells from oxidative stress-induced damage.
Benchmarking Hexapeptide-9's performance against other collagen-stimulating peptides
In the landscape of aesthetic and therapeutic dermatology, the quest for effective agents that can rejuvenate aging skin by stimulating collagen synthesis is perpetual. Among the promising candidates, Hexapeptide-9 has emerged as a significant contender. This guide provides a comprehensive comparison of this compound's performance against other well-established collagen-stimulating peptides, supported by experimental data for researchers, scientists, and drug development professionals.
Quantitative Performance Analysis
The efficacy of collagen-stimulating peptides is primarily evaluated through their ability to increase collagen production, enhance skin elasticity, and reduce the appearance of wrinkles. The following tables summarize available quantitative data from various in vitro and in vivo studies. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and thus the data presented is a collation from individual research efforts.
Table 1: In Vitro Collagen Synthesis
| Peptide | Concentration | Cell Type | Increase in Collagen Synthesis | Source |
| This compound | Not Specified | Human Dermal Fibroblasts | Overall collagen up to +117%; Collagen IV up to +357% | Manufacturer's Data |
| Cyclized this compound (CHP-9) | Not Specified | Not Specified | Significantly more potent than linear this compound | Internal Study |
| Palmitoyl Pentapeptide-4 | 3 ppm | Not Specified | Small reduction in fine lines/wrinkles | Clinical Study |
| Copper Tripeptide-1 (GHK-Cu) | 0.01, 1, 100 nM | Human Dermal Fibroblasts | Significant increase in collagen and elastin synthesis | BioMed Research International |
| Collagen Peptides (General) | 0.01% (100 µg/mL) | Human Dermal Fibroblasts | +115.4% | Frontiers in Cell and Developmental Biology |
| Collagen Peptides (General) | 1% (10,000 µg/mL) | Human Dermal Fibroblasts | +20.2% | Frontiers in Cell and Developmental Biology |
Table 2: In Vivo Wrinkle Reduction
| Peptide | Concentration & Duration | Area of Assessment | Wrinkle Reduction | Source |
| Cyclized this compound (CHP-9) | 0.002% over 56 days | Crow's Feet | Number: -2.20 (significant); Area: -3.95 (significant); Roughness: -1.95 (significant) | Randomized Clinical Trial |
| Retinol (for comparison) | 0.002% over 56 days | Crow's Feet | Area: -2.23 (significant); Number & Roughness: Not significant | Randomized Clinical Trial |
| Copper Tripeptide-1 (GHK-Cu) | Not Specified, 12 weeks | Periorbital Wrinkles | 55% reduction | International Journal of Cosmetic Science |
| This compound | Not Specified | Deep Wrinkles | Surface Area Reduction: 68% (mean) | Manufacturer's Data |
| This compound | Not Specified | Moderate Wrinkles | Surface Area Reduction: 51% (mean) | Manufacturer's Data |
Signaling Pathways
Collagen-stimulating peptides exert their effects by interacting with specific cellular signaling pathways that regulate protein synthesis and cellular proliferation.
This compound Signaling Cascade
This compound is known to influence multiple signaling pathways crucial for skin health. It activates the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of collagen synthesis. Additionally, it modulates the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are involved in fibroblast proliferation and survival.
Safety Operating Guide
Proper Disposal of Hexapeptide-9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is paramount. This document provides essential guidance on the proper disposal procedures for Hexapeptide-9, a synthetic peptide commonly used in cosmetic and research applications.
This compound is generally not classified as a hazardous substance.[1][2] However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance. This guide outlines the necessary steps for the safe handling and disposal of this compound and its contaminated packaging.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses. In case of accidental contact, refer to the following first aid measures:
| Exposure Route | First Aid Measures |
| Skin Contact | Rinse the affected area thoroughly with large amounts of water. Remove any contaminated clothing.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water, ensuring to separate the eyelids. If contact lenses are present, remove them. Seek medical attention promptly.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention. |
This compound Disposal Procedure
The primary method for the disposal of this compound is contingent on the quantity and local regulations. For small quantities, the process is straightforward, while larger amounts may necessitate consultation with environmental safety personnel.
Step-by-Step Disposal Guide:
-
Assess the Quantity: Determine if you are disposing of a small research-scale quantity or a larger bulk amount.
-
Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) guidelines, as well as local, state, and federal regulations, before proceeding with disposal.
-
Disposal of Small Quantities: For small quantities, flushing with a large volume of water into the sewage system may be permissible. This should only be done after confirming it is compliant with local wastewater regulations.
-
Disposal of Large Quantities: For larger amounts, it is recommended to dispose of the substance in accordance with prevailing country, federal, state, and local regulations. This may involve treating it as chemical waste through your institution's designated waste management program.
-
Contaminated Packaging: Dispose of any contaminated packaging, such as vials or containers, in accordance with official regulations. This typically involves rinsing the container thoroughly before recycling or placing it in the appropriate waste stream as advised by your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Summary of this compound Properties Relevant to Disposal
| Property | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture. | |
| Physical Form | White to off-white powder. | |
| Solubility | No data available, but flushing with water is a suggested disposal method for small quantities. | |
| Environmental Impact | Avoid release into the environment. Runoff from fire control or dilution water may cause pollution. PBT/vPvB assessment not available. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
While this compound is not considered hazardous, responsible disposal is a key component of laboratory safety and environmental stewardship. By following these guidelines and consulting with your local EHS department, you can ensure the safe and compliant disposal of this material.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
